Oxypalmatine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUUCTTWZPXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Oxypalmatine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypalmatine, a protoberberine alkaloid, is gaining attention in the scientific community for its potential therapeutic properties. While it is a known hepatic oxidative metabolite of the more abundant alkaloid Palmatine, this compound is also found as a natural constituent in several plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its interaction with key cellular signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Natural Sources of this compound
This compound has been identified in various plant families, primarily within the Berberidaceae and Menispermaceae families. While often present in smaller quantities compared to its precursor Palmatine, certain species are recognized as notable sources.
Table 1: Plant Sources of this compound and Related Protoberberine Alkaloids
| Plant Species | Family | Plant Part | Reported Alkaloids | Quantitative Data (this compound) | Quantitative Data (Palmatine) |
| Phellodendron amurense | Rutaceae | Bark | This compound, Palmatine, Berberine | Data not readily available | 1.25 mg/g (hydrochloric acid/methanol-ultrasonic extraction) |
| Stephania suberosa | Menispermaceae | Tubers | Oxypseudopalmatine (related oxoprotoberberine) | Data not readily available | Data not readily available |
| Coscinium fenestratum | Menispermaceae | Stems | This compound | Data not readily available | 0.73 mg/g (Microwave-Assisted Extraction)[1] |
| Enantia chlorantha | Annonaceae | Stem Bark | Palmatine, Jatrorrhizine, Columbamine | Data not readily available | 600 mg from 1.47 g of methanolic extract |
| Berberis darwinii | Berberidaceae | Roots, Stems | Palmatine, Berberine | Data not readily available | Up to 9978.27 µg/g in roots |
| Corydalis yanhusuo | Papaveraceae | Tubers | Tetrahydropalmatine, Palmatine | Data not readily available | 2.24% of total alkaloids in an optimized extract |
Isolation and Purification of this compound
A specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature. However, a general methodology for the extraction and separation of protoberberine alkaloids can be adapted. The following protocol is a composite based on established methods for related compounds.
General Experimental Protocol for Protoberberine Alkaloid Isolation
This protocol can be adapted for the isolation of this compound, with the understanding that optimization of solvent systems and chromatographic conditions may be necessary.
1. Plant Material Preparation:
- The selected plant material (e.g., dried and powdered bark or tubers) is the starting point.
2. Extraction:
- Maceration/Percolation: The powdered plant material is extracted with methanol or ethanol (e.g., 80% methanol) at room temperature with stirring for an extended period (e.g., 72 hours). This process is typically repeated multiple times to ensure exhaustive extraction.
- Soxhlet Extraction: Alternatively, a Soxhlet apparatus can be used with methanol or ethanol for a more efficient extraction process.
- The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Acid-Base Partitioning:
- The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
- This aqueous solution is then washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove non-alkaloidal lipophilic impurities.
- The acidic aqueous phase is then basified with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
- The basified aqueous solution is then extracted multiple times with a chlorinated solvent such as dichloromethane or chloroform to transfer the alkaloids into the organic phase.
- The combined organic extracts are dried over anhydrous sodium sulfate and evaporated to dryness to yield a crude alkaloid mixture.
4. Chromatographic Purification:
- Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.
- A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).
- Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC on a C18 reversed-phase column is often used.
- A mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid, is used.
- The separation is monitored by a UV detector at a wavelength suitable for the detection of protoberberine alkaloids (typically around 280 nm and 345 nm).
5. Structure Elucidation:
- The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.
Workflow for Protoberberine Alkaloid Isolation
Signaling Pathways Modulated by this compound
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound, with a particular focus on its anti-inflammatory and anti-cancer effects.
Inhibition of the PI3K/AKT Signaling Pathway
This compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[2]
Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Proteins
-
Cell Culture and Treatment: Cancer cell lines (e.g., breast or lung cancer cells) are cultured to an appropriate confluency and then treated with varying concentrations of this compound for a specified time period (e.g., 24 hours).
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and AKT. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.
Modulation of the AMPK/NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory properties by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the nuclear factor-kappa B (NF-κB) pathway.
Experimental Protocol: Analysis of AMPK and NF-κB Activation
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.
-
Western Blot Analysis:
-
Protein extraction, quantification, SDS-PAGE, and protein transfer are performed as described in the previous protocol.
-
Immunoblotting is carried out using primary antibodies against total and phosphorylated forms of AMPK and key proteins in the NF-κB pathway (e.g., p65, IκBα).
-
-
ELISA for Pro-inflammatory Cytokines:
-
The cell culture supernatants are collected after treatment.
-
Enzyme-linked immunosorbent assays (ELISAs) are performed to quantify the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.
-
-
Immunofluorescence for NF-κB Nuclear Translocation:
-
Cells are grown on coverslips and treated as described above.
-
Cells are then fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB.
-
A fluorescently labeled secondary antibody is used for visualization.
-
The localization of p65 (cytoplasmic vs. nuclear) is observed using a fluorescence microscope to assess NF-κB activation.
-
Conclusion and Future Directions
This compound is an intriguing natural product with demonstrated biological activities, particularly in the realms of anti-cancer and anti-inflammatory research. While its natural abundance appears to be lower than that of its precursor, Palmatine, its potent effects on key signaling pathways such as PI3K/AKT and AMPK/NF-κB warrant further investigation.
Future research should focus on:
-
Developing and optimizing specific isolation protocols for this compound to improve yields from natural sources.
-
Conducting comprehensive quantitative analyses of this compound content across a wider range of plant species to identify high-yielding sources.
-
Further elucidating the downstream targets and broader network effects of this compound's interaction with cellular signaling pathways.
-
In vivo studies to validate the therapeutic potential of this compound in various disease models.
This technical guide provides a foundational resource for researchers to advance the understanding and potential application of this compound in drug discovery and development.
References
The Biosynthesis of Protoberberine Alkaloids: An In-depth Technical Guide to the Formation of Oxypalmatine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of protoberberine alkaloids, with a specific focus on the formation of oxypalmatine. Protoberberine alkaloids are a diverse class of isoquinoline alkaloids found in numerous medicinal plants, renowned for their wide range of pharmacological activities. Understanding their biosynthesis is crucial for the metabolic engineering of these high-value compounds and the development of novel therapeutics.
Introduction to Protoberberine Alkaloids
Protoberberine alkaloids are characterized by a tetracyclic ring system and are derived from the amino acid L-tyrosine. This class of compounds, which includes well-known members like berberine, palmatine, and canadine, exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, an oxidized derivative of palmatine, has also garnered interest for its potential pharmacological effects. The biosynthesis of these complex molecules involves a series of enzymatic reactions, including hydroxylations, methylations, and oxidative cyclizations, catalyzed by a variety of enzyme classes.
The Core Biosynthetic Pathway of Protoberberine Alkaloids
The biosynthesis of protoberberine alkaloids commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. A series of subsequent enzymatic modifications leads to the central intermediate, (S)-reticuline. From (S)-reticuline, the pathway branches towards various protoberberine scaffolds. The core pathway leading to palmatine and its subsequent oxidation to this compound is detailed below.
From (S)-Reticuline to (S)-Scoulerine: The Berberine Bridge Enzyme
The first committed step in protoberberine biosynthesis is the oxidative cyclization of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the Berberine Bridge Enzyme (BBE) . This flavin-dependent oxidase forms the characteristic berberine bridge, a C-C bond between the N-methyl group and the phenolic ring of (S)-reticuline.
Methylation of (S)-Scoulerine: (S)-Scoulerine 9-O-Methyltransferase
Following the formation of the protoberberine scaffold, (S)-scoulerine undergoes methylation at the 9-hydroxyl group. This reaction is catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce (S)-tetrahydrocolumbamine.[1][2]
Formation of the Methylenedioxy Bridge: Canadine Synthase
The subsequent step involves the formation of a methylenedioxy bridge on the A ring of (S)-tetrahydrocolumbamine to yield (S)-canadine. This reaction is catalyzed by a cytochrome P450-dependent enzyme known as canadine synthase (CYP719A1) .
Aromatization to Berberine and Columbamine
(S)-canadine can then be oxidized to the quaternary alkaloid berberine by (S)-tetrahydroberberine oxidase (STOX) , a flavoprotein that catalyzes the four-electron oxidation of the C-ring.[3] Similarly, (S)-tetrahydrocolumbamine can be oxidized to columbamine.
The Final Steps to Palmatine and this compound
The biosynthesis of palmatine proceeds from columbamine through the action of columbamine O-methyltransferase , which methylates the hydroxyl group on the D ring.
The final conversion of palmatine to This compound (8-oxypalmatine) involves an oxidation step. While the specific plant enzyme responsible for this conversion has not been definitively characterized, studies on the metabolism of palmatine in human liver models have shown that cytochrome P450 enzymes, particularly CYP2D6 and to a lesser extent CYP1A2 , can mediate the hydroxylation and O-demethylation of palmatine.[4][5] It is plausible that a similar cytochrome P450-dependent enzyme is involved in the biosynthesis of this compound in plants.
Quantitative Data on Key Biosynthetic Enzymes
The following table summarizes the available kinetic parameters for some of the key enzymes in the protoberberine biosynthesis pathway. It is important to note that these values can vary depending on the plant species, the specific isoform of the enzyme, and the assay conditions.
| Enzyme | Substrate | Km | kcat | Vmax | Source Organism |
| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | - | - | - | Eschscholzia californica |
| (S)-Scoulerine 9-O-Methyltransferase (NnOMT6 variant) | (S)-Norcoclaurine | 281.73 µM | - | - | Nelumbo nucifera[6] |
| Canadine Synthase (CYP719A21) | (S)-Tetrahydrocolumbamine | 4.63 ± 0.71 µM | - | - | Papaver somniferum |
| Columbamine O-Methyltransferase (NnOMT6) | Caffeic Acid | 216.03 µM | - | - | Nelumbo nucifera[6] |
| Tetrahydroprotoberberine Oxidase | (S)-Tetrahydroberberine | - | - | - | Berberis wilsoniae |
| Cytochrome P450 2D6 (human) | Palmatine | - | - | - | Homo sapiens[4] |
Experimental Protocols
This section provides representative experimental protocols for the assay of key enzymes in the protoberberine biosynthetic pathway. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Berberine Bridge Enzyme (BBE) Assay (HPLC-based)
This protocol is adapted from established methods for assaying BBE activity.
Materials:
-
Enzyme preparation (purified or crude extract)
-
(S)-Reticuline (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and a known concentration of (S)-reticuline.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of methanol or by heat inactivation.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of (S)-scoulerine produced.
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm.
-
-
-
Calculate the enzyme activity based on the amount of product formed over time.
(S)-Scoulerine 9-O-Methyltransferase (SOMT) Assay (Radiometric)
This protocol utilizes a radiolabeled methyl donor to quantify enzyme activity.
Materials:
-
Enzyme preparation
-
(S)-Scoulerine (substrate)
-
S-Adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Ethyl acetate
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), DTT, (S)-scoulerine, and S-adenosyl-L-[methyl-¹⁴C]methionine.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding the enzyme preparation.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Extract the radioactive product, (S)-tetrahydrocolumbamine, with ethyl acetate.
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the incorporation of ¹⁴C into the product.
Cytochrome P450-mediated Oxidation of Palmatine Assay (LC-MS-based)
This protocol is designed to detect the formation of this compound from palmatine using recombinant human CYP enzymes as a model system.[4]
Materials:
-
Recombinant human cytochrome P450 enzymes (e.g., CYP2D6, CYP1A2) and CPR (cytochrome P450 reductase)
-
Palmatine (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), MgCl₂, the NADPH regenerating system, and the recombinant CYP enzyme/CPR mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding palmatine.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to detect and quantify the formation of this compound and other metabolites.[7][8]
-
LC-MS/MS Conditions:
-
Column: C18 or a suitable alternative for alkaloid separation.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, with monitoring of the specific m/z transitions for palmatine and its expected oxidized products.
-
-
Visualizing the Biosynthetic Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.
Caption: Biosynthetic pathway of this compound from L-tyrosine.
Caption: A generalized workflow for in vitro enzyme activity assays.
Conclusion
The biosynthesis of protoberberine alkaloids, culminating in compounds like this compound, is a complex and highly regulated process involving a suite of specialized enzymes. This guide has outlined the core enzymatic steps, provided available quantitative data, and presented representative experimental protocols to aid researchers in this field. Further elucidation of the specific enzymes and their kinetic properties, particularly for the final oxidation of palmatine in plants, will be crucial for advancing the metabolic engineering of these valuable natural products. The provided diagrams offer a clear visual representation of the pathway and common experimental approaches, serving as a valuable resource for both seasoned researchers and newcomers to the field of alkaloid biosynthesis.
References
- 1. Inhibition of CYP1 by berberine, palmatine, and jatrorrhizine: Selectivity, kinetic characterization, and molecular modeling (Journal Article) | OSTI.GOV [osti.gov]
- 2. S-adenosyl-L-methionine: (S)-scoulerine 9-O-methyltransferase, a highly stereo- and regio-specific enzyme in tetrahydroprotoberberine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroberberine oxidase - Wikipedia [en.wikipedia.org]
- 4. Metabolism of palmatine by human hepatocytes and recombinant cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Oxypalmatine's Mechanism of Action in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypalmatine, a protoberberine alkaloid isolated from Phellodendron amurense, has garnered significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on mammalian cells, with a focus on its anticancer properties. The information presented herein is a synthesis of current research findings, intended to support further investigation and drug development efforts.
Core Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The primary mechanism of action of this compound in cancer cells is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and apoptosis.[1][2]
This compound has been shown to inactivate the PI3K/AKT signaling cascade, leading to a reduction in the phosphorylation of both PI3K and AKT.[1][2] This inhibitory action disrupts downstream signaling, ultimately promoting apoptosis and suppressing cell proliferation in cancer cells.[1]
Downstream Cellular Effects
The inhibition of the PI3K/AKT pathway by this compound triggers a cascade of downstream cellular events:
-
Induction of Apoptosis: this compound promotes programmed cell death in a dose-dependent manner.[2] Western blot analyses have shown that treatment with this compound leads to an increased expression of the pro-apoptotic protein Bax and cleaved caspase-3, alongside a decreased expression of the anti-apoptotic protein Bcl-2.[2]
-
Inhibition of Cell Proliferation: this compound attenuates the proliferation and DNA replication of cancer cells.[1] This effect has been demonstrated in various cancer cell lines, including those of the breast and lung.[1][2]
-
Induction of Protective Autophagy: In lung cancer cells, this compound has been observed to induce a protective autophagic response.[2] While autophagy is a cellular degradation process, in this context, it appears to be a survival mechanism for the cancer cells. Co-treatment with an autophagy inhibitor, such as chloroquine, has been shown to significantly enhance the apoptotic effects of this compound.[2]
Quantitative Data
The cytotoxic effects of this compound have been quantified in several lung adenocarcinoma cell lines, with the half-maximal inhibitory concentrations (IC50) determined at different time points.
| Cell Line | IC50 (24 hours) | IC50 (48 hours) |
| A549 | ~17.42 µM | ~3.747 µM |
| H1299 | ~25.48 µM | ~4.215 µM |
| H1975 | ~15.36 µM | ~3.811 µM |
| PC9 | ~20.10 µM | ~12.22 µM |
Data sourced from a study on lung adenocarcinoma cells.[2]
While studies have confirmed that this compound inhibits proliferation and induces apoptosis in multiple breast cancer cell lines, including MCF-7 and MDA-MB-231, through the PI3K/AKT pathway, specific IC50 values from these studies are not currently available in the public domain.[1]
Signaling Pathway Diagrams
Other Potential Signaling Pathways
Network pharmacology analyses have suggested that this compound may also influence other signaling pathways, including the MAPK and VEGFA-VEGFR2 pathways, in the context of breast cancer.[1] However, direct experimental validation and quantitative data on the effects of this compound on these pathways are currently limited and represent an area for future research.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's mechanism of action.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Cell Proliferation Assay (EdU)
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound as described for the CCK-8 assay.
-
EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for incorporation into newly synthesized DNA (typically 2 hours).
-
Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Click-iT Reaction:
-
Prepare the Click-iT reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining: Stain the cell nuclei with Hoechst 33342 or DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of EdU-positive (proliferating) cells relative to the total number of cells (DAPI-stained).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with different concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining:
-
Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Western Blot Analysis for PI3K/AKT Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total AKT, phospho-AKT (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Transmission Electron Microscopy (TEM) for Autophagy
-
Cell Fixation: Fix cells treated with this compound in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., sodium cacodylate) for 1 hour.
-
Post-fixation: Post-fix the cells in 1% osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in an epoxy resin.
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope.
-
Analysis: Identify and quantify autophagic structures, such as autophagosomes (double-membraned vesicles containing cytoplasmic cargo) and autolysosomes.
Conclusion
This compound exerts its primary anticancer effects in mammalian cells through the inhibition of the PI3K/AKT signaling pathway, leading to decreased cell proliferation and the induction of apoptosis. In some cancer types, it also promotes a protective autophagic response, which can be targeted to enhance its therapeutic efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on obtaining more extensive quantitative data across a wider range of cancer cell lines and validating the role of other potential signaling pathways.
References
- 1. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Oxypalmatine: A Technical Guide to its Pharmacological Properties and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypalmatine, a protoberberine-type alkaloid, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological properties and bioactivity of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a compilation of current data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Pharmacological Properties and Bioactivity Screening
This compound has demonstrated a range of biological activities, with the most pronounced effects observed in the context of cancer. Its therapeutic potential is also being explored in other areas, including inflammation, neurodegeneration, and cardiovascular disorders.
Anticancer Activity
This compound exhibits significant anticancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2] The primary mechanism of action identified is the inhibition of the PI3K/AKT signaling pathway.[1][2]
Quantitative Data on Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different lung adenocarcinoma cell lines.
| Cell Line | Time Point | IC50 (µM) | Reference |
| A549 | 24h | 17.42 | [1] |
| A549 | 48h | 3.747 | [1] |
| H1299 | 24h | 25.48 | [1] |
| H1299 | 48h | 4.215 | [1] |
| H1975 | 24h | 15.36 | [1] |
| H1975 | 48h | 3.811 | [1] |
| PC9 | 24h | 20.10 | [1] |
| PC9 | 48h | 12.22 | [1] |
Signaling Pathway: PI3K/AKT Inhibition
This compound has been shown to suppress the proliferation and induce apoptosis in cancer cells by mitigating the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for regulating cell growth, survival, and proliferation. By inhibiting the phosphorylation of PI3K and AKT, this compound effectively downregulates this pro-survival pathway, leading to cancer cell death.[1] This inhibition also affects the expression of downstream apoptosis-related proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1]
This compound's inhibition of the PI3K/AKT signaling pathway.
Anti-Inflammatory, Neuroprotective, and Cardiovascular Effects
While extensive quantitative data for this compound in these areas is still emerging, studies on its parent compound, palmatine, suggest potential activities. Palmatine has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.[3][4] For instance, palmatine can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also demonstrated neuroprotective effects in models of neurodegenerative diseases by mitigating oxidative stress and neuroinflammation. The cardiovascular effects are less characterized, but some related alkaloids have shown cardioprotective properties. Further research is required to specifically quantify the anti-inflammatory, neuroprotective, and cardiovascular bioactivities of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the bioactivity screening of this compound.
Cell Viability and Proliferation Assays
1. Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay is used to determine cell viability.
-
Principle: The WST-8 reagent in the CCK-8 kit is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
2. EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay
This assay is used to measure DNA synthesis and cell proliferation.
-
Principle: EdU, a nucleoside analog of thymidine, is incorporated into DNA during active DNA synthesis. It is then detected via a click chemistry reaction with a fluorescent azide.
-
Protocol:
-
Seed cells on coverslips in a 24-well plate and treat with this compound.
-
Add 10 µM EdU to the cell culture medium and incubate for 2 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.
-
Prepare the click reaction cocktail containing a fluorescent azide and incubate for 30 minutes in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Visualize and quantify the EdU-positive cells using a fluorescence microscope.
-
Workflow for CCK-8 and EdU proliferation assays.
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
This method is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Protein Expression Analysis
Western Blotting for PI3K/AKT Pathway Proteins
This technique is used to detect specific proteins in a sample.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated PI3K and AKT, as well as Bax and Bcl-2, overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
General workflow for Western blot analysis.
Conclusion and Future Directions
This compound is a promising natural compound with potent anticancer activity, primarily mediated through the inhibition of the PI3K/AKT signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development. While its anti-inflammatory, neuroprotective, and cardiovascular effects are less established, preliminary evidence from related compounds suggests that these are worthy areas of future investigation. To advance the therapeutic potential of this compound, future studies should focus on:
-
In-depth quantitative analysis of its anti-inflammatory, neuroprotective, and cardiovascular activities.
-
In vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.
-
Exploration of other potential molecular targets and signaling pathways to fully elucidate its mechanism of action.
-
Development of novel drug delivery systems to enhance its bioavailability and therapeutic efficacy.
This technical guide serves as a valuable starting point for researchers dedicated to unlocking the full therapeutic potential of this compound.
References
- 1. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Oxypalmatine: A Technical Guide to its Discovery, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxypalmatine is a naturally occurring protoberberine-type alkaloid predominantly isolated from Phellodendron amurense, a plant with a long history in traditional medicine.[1][2] It is also recognized as a metabolite of the related alkaloid, Palmatine. Emerging research has highlighted this compound's potential as a therapeutic agent, particularly in oncology, due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4] Its primary characterized mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical cascade in cell survival and proliferation.[4][5] This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and methodologies for its study.
Discovery and History
This compound is a bioactive alkaloid that has been identified in the bark of the Amur cork tree, Phellodendron amurense.[1] This plant is a staple in traditional East Asian medicine, where it has been used for its anti-inflammatory and antipyretic properties.[1] While the parent compound, Palmatine, has a more extensive research history, this compound has garnered increasing interest for its distinct bioactivities. It has been identified both as a direct isolate from natural sources and as an oxidative metabolite of Palmatine.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 5,6-Dihydro-2,3,9,10-tetramethoxy-8H-dibenzo[a,g]quinolizin-8-one | [6] |
| Synonyms | 8-Oxopalmatine, 8-Oxypalmatine | [2][6] |
| CAS Number | 19716-59-7 | [1][6] |
| Molecular Formula | C21H21NO5 | [1][6] |
| Molecular Weight | 367.4 g/mol | [2][7] |
| Melting Point | 183-184 °C (in methanol) | [6][7] |
| Appearance | Light yellow to yellow crystals | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [6][7] |
| Topological Polar Surface Area | 57.2 Ų | [7] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, primarily as an anti-cancer agent. Its effects are attributed to the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.
Anti-Cancer Activity
Recent studies have quantified the cytotoxic effects of this compound against several human lung adenocarcinoma cell lines, as summarized in the table below.
| Cell Line | IC50 (24h) | IC50 (48h) | Reference |
| A549 | ~17.42 µM | ~3.75 µM | [3] |
| H1299 | ~25.48 µM | ~4.22 µM | [3] |
| H1975 | ~15.36 µM | ~3.81 µM | [3] |
| PC9 | ~20.10 µM | ~12.22 µM | [3] |
Signaling Pathways
The primary characterized mechanism of action for this compound's anti-cancer effects is the inhibition of the PI3K/AKT signaling pathway.[4] This pathway is a crucial mediator of cell survival, proliferation, and growth.[4] In cancer cells, the PI3K/AKT pathway is often hyperactivated.[4] this compound has been shown to significantly downregulate the phosphorylation of key proteins in this pathway, namely PI3K and AKT, leading to the inactivation of the signaling cascade.[3][4] This inhibition of the PI3K/AKT pathway promotes apoptosis and suppresses the proliferation of cancer cells.[3][4] Molecular docking studies suggest that this compound may directly interact with PIK3R1 and AKT1.[4]
While the primary focus of this compound research has been on its anti-cancer effects via the PI3K/AKT pathway, there are indications that it may also modulate inflammatory pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress, while the NLRP3 inflammasome is a critical component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases.[8][9][10][11] The detailed mechanisms by which this compound may interact with these pathways are still under investigation and represent an emerging area of research.
Pharmacokinetics (ADME)
Currently, there is a lack of publicly available, detailed in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Further research is required to characterize these crucial parameters to support its development as a clinical candidate.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound.
Isolation of this compound from Phellodendron amurense
Materials:
-
Dried bark of Phellodendron amurense
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
-
Appropriate solvents for elution (e.g., hexane, ethyl acetate, methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Extraction: The powdered bark of P. amurense is extracted with methanol.
-
Partitioning: The methanol extract is then partitioned with chloroform.
-
Chromatography: The chloroform layer, containing the alkaloids, is subjected to silica gel column chromatography.
-
Elution: A gradient of solvents is used to elute the different compounds.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Purification: Fractions rich in this compound are further purified using preparative HPLC to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.
Chemical Synthesis of this compound
A novel synthesis of this compound has been reported, proceeding in three steps from a benzonitrile and a toluamide.[12]
Key Steps:
-
Lithiated Cycloaddition: A lithiated cycloaddition reaction between a benzonitrile and a toluamide yields a 3-arylisoquinolinone intermediate.
-
Internal SN2 Reaction: A subsequent internal SN2 reaction of the intermediate produces the 8-oxoprotoberberine scaffold.
-
Final Product: This leads to the formation of this compound.
A detailed, step-by-step protocol with specific reagents, conditions, and purification methods would be required for replication and is typically found in the full experimental section of the primary literature.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample and is commonly employed to calculate the IC50 value of a compound.[3][12][13][14][15]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time periods (e.g., 24 and 48 hours). Include a vehicle control (DMSO).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12][14]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for PI3K/AKT Pathway
Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activation of signaling pathways.[4][16][17][18][19][20]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[18]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression and phosphorylation levels.
Future Directions
The existing research on this compound provides a strong foundation for its further development as a therapeutic agent. Key areas for future investigation include:
-
Comprehensive Pharmacokinetic Profiling: In-depth in vivo ADME studies are crucial to understand the compound's behavior in a biological system.
-
Mechanism of Action Elucidation: Further studies are needed to detail the precise molecular interactions of this compound with the PI3K/AKT pathway and to explore its effects on other signaling pathways, such as Nrf2 and the NLRP3 inflammasome.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of cancer and inflammatory diseases are necessary to validate the in vitro findings and assess the therapeutic potential of this compound.
-
Lead Optimization: Medicinal chemistry efforts could be employed to synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a promising natural compound with well-documented anti-cancer properties mediated through the inhibition of the PI3K/AKT signaling pathway. Its discovery from a plant with a history of medicinal use underscores the value of natural products in drug discovery. While further research is needed to fully characterize its therapeutic potential, particularly in the areas of pharmacokinetics and in vivo efficacy, the data gathered to date warrant continued investigation of this compound as a lead compound for the development of novel therapeutics.
References
- 1. This compound|19716-59-7|COA [dcchemicals.com]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. Determination of IC50 by CCK8 assay [bio-protocol.org]
- 4. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-oxoypalMatine | 19716-59-7 [amp.chemicalbook.com]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 14. Cell counting Kit (CCK)-8 assay for IC50 analyses [bio-protocol.org]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Oxypalmatine as a Metabolite of Palmatine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatine, a protoberberine alkaloid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities.[1] Understanding its metabolic fate is crucial for the development of palmatine-based therapeutics and for predicting potential drug-drug interactions. This technical guide provides a comprehensive overview of the biotransformation of palmatine, with a specific focus on its metabolite, oxypalmatine. Recent studies have indicated that this compound, particularly 8-oxypalmatine, may exhibit superior bioactivity compared to its parent compound.[1] This document summarizes the current knowledge on the metabolic pathways, quantitative data from in vivo and in vitro studies, and detailed experimental protocols for investigating palmatine metabolism.
Metabolic Pathways of Palmatine
The metabolism of palmatine primarily involves Phase I and Phase II reactions.[2][3] Phase I reactions include O-demethylation and hydroxylation, while Phase II reactions involve glucuronidation and sulfation of the Phase I metabolites.[2][4]
Phase I Metabolism: Formation of this compound
The conversion of palmatine to this compound is a key Phase I metabolic reaction. This process involves the O-demethylation of one of the four methoxy groups on the palmatine molecule.[2] In vitro studies using human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes have identified CYP2D6 and, to a lesser extent, CYP1A2 as the primary enzymes responsible for the O-demethylation of palmatine.[2] The resulting metabolite is commonly referred to as 8-oxypalmatine.[1]
dot
Phase II Metabolism
Following O-demethylation or hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions.[2] These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion from the body.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the pharmacokinetics of palmatine from in vivo studies and its metabolism in in vitro systems.
Table 1: In Vivo Pharmacokinetic Parameters of Palmatine in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Oral | 10 | 86 ± 10 | 0.9 ± 0.9 | 5.7 ± 2.1 | - | <10 | [1] |
| Oral | 20 | - | - | - | - | - | [5][6] |
| Oral | 30 | 81 ± 39 | 1.3 ± 0.5 | 5.6 ± 0.82 | - | - | [1] |
| Oral | 60 | 273 ± 168 | 0.6 ± 0.4 | 3.8 ± 0.7 | - | - | [1] |
| Intravenous | 2.5 | 397 ± 140 | 0.1 ± 0.0 | 23.3 ± 14.0 | - | - | [1] |
Table 2: In Vitro Metabolism of Palmatine
| System | Palmatine Concentration (µM) | Incubation Time | Enzyme(s) | % Palmatine Converted | Metabolite(s) Formed | Reference |
| Human Hepatocytes | 10 | 2 hours | Endogenous CYPs | <5% (Phase I), <2% (Phase II) | O-demethylated and hydroxylated products, and their glucuronide/sulfate conjugates | [2] |
| Recombinant Human CYP2D6 | 10 | 30 min | CYP2D6 | 4.6% | O-demethylated palmatine | [2] |
| Recombinant Human CYP1A2 | 10 | 30 min | CYP1A2 | 1.4% | O-demethylated palmatine | [2] |
Note: Michaelis-Menten kinetic parameters (Km and Vmax) for the O-demethylation of palmatine by CYP2D6 and CYP1A2 have not been reported in the reviewed literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism of palmatine.
1. In Vitro Metabolism of Palmatine using Recombinant Human CYP Enzymes
dot
-
Objective: To determine the specific cytochrome P450 enzymes involved in the metabolism of palmatine and to quantify the formation of its metabolites.[2]
-
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2) co-expressed with NADPH-CYP reductase in a membrane fraction (e.g., bactosomes).[2]
-
Palmatine hydrochloride.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (50 mM, pH 7.4).
-
Magnesium chloride (MgCl2).[2]
-
Acetonitrile (for reaction termination).
-
Internal standard for LC-MS/MS analysis.
-
-
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 50 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2, the NADPH regenerating system, and the recombinant CYP enzyme (e.g., 4 pmol).[2]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add palmatine (e.g., 10 µM final concentration) to initiate the metabolic reaction.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[2]
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify palmatine and its metabolites.
-
2. In Vivo Metabolism of Palmatine in Rats
-
Objective: To investigate the pharmacokinetic profile and identify the metabolites of palmatine in a living organism.[5][6]
-
Materials:
-
Sprague-Dawley rats.[1]
-
Palmatine hydrochloride solution for oral or intravenous administration.
-
Metabolic cages for urine and feces collection.
-
Heparinized tubes for blood collection.
-
Anesthetic agent.
-
-
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer a single dose of palmatine to the rats either orally (e.g., 20 mg/kg) or intravenously.[5][6]
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[6] Centrifuge the blood to obtain plasma.
-
Urine and Feces: House the rats in metabolic cages to collect urine and feces for a specified period (e.g., 0-24 hours).[5]
-
-
Sample Storage: Store all biological samples at -80°C until analysis.
-
Sample Preparation:
-
Plasma: Precipitate proteins using a suitable solvent (e.g., acetonitrile).
-
Urine: Centrifuge to remove any particulate matter.
-
Feces: Homogenize with a suitable solvent and extract the analytes.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify palmatine and identify its metabolites.
-
3. LC-MS/MS Method for Quantification of Palmatine and this compound
-
Objective: To develop a sensitive and specific method for the simultaneous quantification of palmatine and its metabolite, this compound, in biological matrices.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[5]
-
Chromatographic Conditions (Example):
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Palmatine: Monitor the transition of the parent ion to a specific product ion.
-
This compound: Monitor the transition of the parent ion to a specific product ion.
-
Internal Standard: Monitor the transition of the parent ion to a specific product ion.
-
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Conclusion
The biotransformation of palmatine to its metabolite, 8-oxypalmatine, is a critical area of research for understanding the full pharmacological potential of this natural compound. The O-demethylation of palmatine is primarily mediated by CYP2D6 and CYP1A2.[2] While in vivo and in vitro studies have provided valuable insights into the pharmacokinetics and metabolic pathways of palmatine, further research is needed to fully characterize the enzymatic kinetics of this compound formation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into the metabolism of palmatine and to explore the therapeutic potential of its metabolites. A deeper understanding of these metabolic processes will be instrumental in the development of novel and effective therapies based on palmatine and its derivatives.
References
- 1. Metabolism of palmatine by human hepatocytes and recombinant cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Metabolism of palmatine by human hepatocytes and recombinant cytochromes P450. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Literature review on the therapeutic potential of Oxypalmatine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypalmatine, a protoberberine-type alkaloid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive review of the current scientific literature on the therapeutic potential of this compound, with a primary focus on its anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary signaling pathway implicated in its mechanism of action. While research is ongoing, this guide serves as a foundational resource for professionals engaged in drug discovery and development.
Introduction
This compound is a natural alkaloid that has demonstrated promising pharmacological activities, particularly in the realm of oncology. Its therapeutic potential is being actively investigated, with current research highlighting its ability to inhibit cancer cell proliferation and induce programmed cell death. This guide synthesizes the existing data to provide a clear and structured overview of the scientific evidence supporting the exploration of this compound as a potential therapeutic agent.
Anti-Cancer Activity
The primary therapeutic application of this compound investigated to date is in the treatment of cancer, with a notable focus on lung and breast cancer.
Quantitative Data: In Vitro Cytotoxicity
The anti-proliferative effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for this compound in lung cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 24 | 17.42 |
| A549 | Lung Adenocarcinoma | 48 | 3.747 |
| H1299 | Non-Small Cell Lung Cancer | 24 | 25.48 |
| H1299 | Non-Small Cell Lung Cancer | 48 | 4.215 |
| H1975 | Non-Small Cell Lung Cancer | 24 | 15.36 |
| H1975 | Non-Small Cell Lung Cancer | 48 | 3.811 |
| PC9 | Non-Small Cell Lung Cancer | 24 | 20.10 |
| PC9 | Non-Small Cell Lung Cancer | 48 | 12.22 |
Data extracted from a study on the effects of this compound on lung cancer cells.
While studies have shown that this compound attenuates proliferation and induces apoptosis in multiple breast cancer cell lines and exerts a cytotoxic effect on breast cancer patient-derived organoids (PDOs), specific IC50 values for breast cancer cell lines were not available in the reviewed literature.
Mechanism of Action: PI3K/AKT Signaling Pathway
A significant body of evidence points to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway as a primary mechanism through which this compound exerts its anti-cancer effects. This pathway is crucial for regulating cell survival, proliferation, and apoptosis.
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
Studies have demonstrated that this compound treatment leads to a significant downregulation in the phosphorylation of both PI3K and AKT in cancer cells[1][2]. This inactivation of the PI3K/AKT pathway is a key event that triggers downstream effects, including the induction of apoptosis and the suppression of cell proliferation.
Experimental Protocols
This section outlines the general methodologies employed in the key studies investigating the anti-cancer effects of this compound.
Cell Viability and Proliferation Assays
-
Cell Lines: Human lung adenocarcinoma cell lines (A549, H1299, H1975, PC9) and various breast cancer cell lines.
-
Method:
-
Cells are seeded in 96-well plates at a specified density.
-
After an initial incubation period (e.g., 24 hours), cells are treated with varying concentrations of this compound.
-
Cell viability is assessed at different time points (e.g., 24 and 48 hours) using a Cell Counting Kit-8 (CCK-8) assay or similar colorimetric methods.
-
The absorbance is measured using a microplate reader, and the IC50 values are calculated.
-
-
Proliferation Assessment: 5-ethynyl-2'-deoxyuridine (EdU) incorporation assays are used to measure DNA synthesis and, consequently, cell proliferation.
Apoptosis Assay
-
Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry is a standard method to quantify apoptosis.
-
Cancer cells are treated with this compound for a specified duration.
-
Cells are harvested, washed, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Purpose: To determine the expression levels of key proteins in the PI3K/AKT signaling pathway.
-
Method:
-
Cells are treated with this compound, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, p-PI3K, AKT, p-AKT, and GAPDH as a loading control).
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Patient-Derived Organoid (PDO) Culture
-
Purpose: To assess the therapeutic efficacy of this compound in a more clinically relevant in vitro model.
-
Method:
-
Fresh tumor tissue is obtained from patients and mechanically and enzymatically dissociated into single cells or small cell clusters.
-
The cell suspension is embedded in a basement membrane matrix (e.g., Matrigel).
-
The embedded cells are cultured in a specialized organoid medium containing various growth factors.
-
The viability and response of the established PDOs to this compound treatment are assessed using methods similar to those for cell lines (e.g., CellTiter-Glo 3D Cell Viability Assay).
-
Other Potential Therapeutic Areas
While the majority of research has focused on the anti-cancer effects of this compound, its parent compound, palmatine, has been investigated for a broader range of therapeutic properties. These include neuroprotective, anti-inflammatory, and cardiovascular effects. Given that this compound is a metabolite of palmatine, it is plausible that it may share or possess enhanced activities in these areas. However, at present, there is a lack of specific quantitative data and detailed studies on the therapeutic potential of this compound outside of oncology. Further research is warranted to explore these possibilities.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential as an anti-cancer agent, primarily through the inhibition of the PI3K/AKT signaling pathway. The available quantitative data from lung cancer studies provide a strong rationale for its continued investigation.
Future research should focus on:
-
Determining the IC50 values of this compound in a broader range of cancer cell lines, particularly in breast cancer.
-
Conducting in vivo studies to validate the anti-tumor efficacy and assess the pharmacokinetic and safety profiles of this compound.
-
Investigating the potential neuroprotective, anti-inflammatory, and cardiovascular effects of this compound to broaden its therapeutic applications.
-
Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.
This technical guide provides a snapshot of the current understanding of this compound's therapeutic potential. As research in this area progresses, a more complete picture of its clinical utility will emerge, potentially offering new avenues for the treatment of cancer and other diseases.
References
Physical and chemical properties of Oxypalmatine powder.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypalmatine, a protoberberine alkaloid isolated from medicinal plants such as Phellodendron amurense, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound powder. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a compilation of its structural characteristics, solubility, and stability, alongside detailed experimental protocols for its analysis. Furthermore, this document elucidates a key signaling pathway influenced by this compound, providing a foundation for further mechanistic studies.
Physicochemical Properties
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | [1] |
| Synonyms | 8-Oxopalmatine | [2] |
| CAS Number | 19716-59-7 | [1] |
| Molecular Formula | C₂₁H₂₁NO₅ | [1] |
| Molecular Weight | 367.40 g/mol | [1] |
| Appearance | Light yellow to yellow solid | N/A |
| SMILES | COC1=C(OC)C=C2C(C=C3C4=CC(OC)=C(OC)C=C4CCN3C2=O)=C1 | [1] |
| Natural Source | Phellodendron amurense (Amur Cork Tree) | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | 30 mg/mL (81.66 mM) | Sonication may be required for complete dissolution. |
| Water | Not readily available | Expected to be poorly soluble based on its chemical structure. |
| Ethanol | Not readily available | - |
| Methanol | Not readily available | - |
Table 3: Stability and Storage of this compound Powder
| Condition | Stability | Recommendations |
| Powder (Short-term) | Stable at room temperature for shipping. | Store at -20°C for long-term preservation. |
| Powder (Long-term) | Stable for up to 3 years at -20°C. | Protect from light and moisture. |
| In Solvent (-20°C) | Stable for up to 1 month. | Use freshly prepared solutions whenever possible. |
| In Solvent (-80°C) | Stable for up to 1 year. | Aliquot to avoid repeated freeze-thaw cycles. |
Synthesis and Purification
A novel, three-step synthesis of this compound has been reported. The process involves the lithiated cycloaddition of benzonitrile and toluamide intermediates to yield a 3-arylisoquinolinone. A subsequent internal SN2 reaction then produces the 8-oxoprotoberberine core structure of this compound.
Purification of this compound from its natural source or synthetic preparations typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for both analytical and preparative-scale purification, yielding high-purity material suitable for research and development.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the characterization and analysis of this compound powder.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of an this compound powder sample.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for complex mixtures. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength between 254 nm and 280 nm is typically suitable for detection.
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL) and dilute with the initial mobile phase composition to a suitable concentration (e.g., 50 µg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Data Analysis: The purity of the sample is determined by calculating the peak area of this compound as a percentage of the total peak area of all detected components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound powder in 0.5-0.7 mL of DMSO-d₆.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring environments.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure and stereochemistry.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are compared with published data or predicted spectra to confirm the identity and structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the exact mass of the this compound molecule, further confirming its identity.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as methanol/water with a small amount of formic acid to promote ionization.
-
Analysis Mode: Positive ion mode is typically used for the analysis of alkaloids like this compound.
-
Data Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of this compound (C₂₁H₂₂NO₅⁺) to confirm its elemental composition.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. A key mechanism of action that has been identified is its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.
The inhibition of the PI3K/AKT pathway by this compound leads to downstream effects such as the suppression of cell cycle progression and the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Conclusion
This compound is a promising natural product with well-defined chemical characteristics and significant biological activities. This guide has summarized the available data on its physical and chemical properties and provided a framework of experimental protocols for its further investigation. The elucidation of its inhibitory action on the PI3K/AKT signaling pathway provides a strong rationale for its continued exploration in the context of cancer and other diseases characterized by aberrant cell signaling. Further research is warranted to fully characterize its physicochemical properties, such as its aqueous solubility and pKa, which are critical for formulation development and understanding its pharmacokinetic profile.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Oxypalmatine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of the protoberberine alkaloid Oxypalmatine and its analogue, Oxypseudopalmatine. This document includes a retrosynthetic analysis, a step-by-step experimental workflow, comprehensive experimental protocols, and a summary of quantitative data. Additionally, it visualizes the key synthetic and biological signaling pathways relevant to this compound's mechanism of action.
Retrosynthetic Analysis
The total synthesis of this compound and its analogues can be approached through a convergent strategy. The core protoberberine skeleton is disconnected to reveal two key precursors: a substituted benzonitrile and a toluamide. This retrosynthetic analysis simplifies the complex target molecule into more readily available starting materials.[1][2]
Caption: Retrosynthesis of this compound.
Total Synthesis Workflow
The forward synthesis involves a three-step process commencing with a lithiated cycloaddition reaction between the key benzonitrile and toluamide precursors to form a 3-arylisoquinolinone intermediate.[1][2] A subsequent internal SN2 reaction yields the final 8-oxoprotoberberine product.[1][2]
Caption: Total Synthesis Workflow for this compound.
Experimental Protocols
The following protocols are based on the successful three-step synthesis of this compound and Oxypseudopalmatine.[1][2]
Protocol 1: Synthesis of 3-(3',4'-Dimethoxyphenyl)-6,7-dimethoxy-2-(2-bromoethyl)isoquinolin-1(2H)-one (Analogue of Intermediate 13a)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting toluamide in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise over 15 minutes. Stir the resulting deep red solution at -78 °C for 1 hour.
-
Cycloaddition: Add a solution of the benzonitrile precursor in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3-arylisoquinolinone intermediate.
Protocol 2: Synthesis of this compound (1) and Oxypseudopalmatine (2)
-
Reaction Setup: In a round-bottom flask, dissolve the 3-arylisoquinolinone intermediate in a suitable solvent such as DMF.
-
Cyclization: Add a base (e.g., potassium carbonate) to the solution. Heat the reaction mixture at a specified temperature (e.g., 130 °C) and stir for the required duration (e.g., 20 hours) to facilitate the internal SN2 reaction.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield the final 8-oxoprotoberberine.
Quantitative Data Summary
The following tables summarize the yields and key characterization data for the synthesis of this compound and its analogue, Oxypseudopalmatine.
Table 1: Synthesis of 3-Arylisoquinolinone Intermediates
| Starting Benzonitrile | Starting Toluamide | Intermediate Product | Yield (%) |
| 11 | 12a | 13a | 70 |
| 11 | 12b | 13b | 68 |
Table 2: Synthesis of this compound and Oxypseudopalmatine
| Intermediate | Final Product | Reaction | Yield (%) | Melting Point (°C) |
| 13a | This compound (1) | Internal SN2 | 84 | 184-186 |
| 13b | Oxypseudopalmatine (2) | Internal SN2 | 82 | 195-197 |
Table 3: Spectroscopic Data for this compound (1)
| Technique | Data |
| IR (cm⁻¹) | 1640 |
| ¹H-NMR (CDCl₃, 300 MHz) δ | 7.78 (s, 1H), 7.33 (s, 1H), 6.96 (s, 1H), 6.85 (s, 1H), 6.76 (s, 1H), 4.36 (t, J = 6.0 Hz, 2H), 4.01 (s, 3H), 4.01 (s, 3H), 3.98 (s, 3H), 3.94 (s, 3H), 2.94 (t, J = 6.0 Hz, 2H) |
| EIMS m/z (%) | 367 (M+, 100) |
Biological Activity and Signaling Pathways
This compound has demonstrated potential as an anti-cancer agent by regulating cell proliferation and apoptosis.[3] Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway.[3] Furthermore, its metabolite, 8-Oxypalmatine, exhibits anti-inflammatory properties by modulating the AMPK/NF-κB pathway.
PI3K/AKT Signaling Pathway Inhibition by this compound
This compound attenuates proliferation and induces apoptosis in cancer cells by mitigating the PI3K/AKT signaling pathway.[3] This inhibition disrupts downstream processes that promote cell survival and growth.
Caption: this compound inhibits the PI3K/AKT pathway.
AMPK/NF-κB Signaling Pathway Modulation by 8-Oxypalmatine
The metabolite 8-Oxypalmatine shows favorable anti-inflammatory activity, which is linked to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the nuclear factor-kappa B (NF-κB) pathway.
Caption: 8-Oxypalmatine's anti-inflammatory action.
References
- 1. Novel Synthesis of the Natural Protoberberine Alkaloids: this compound and Oxypseudopalmatine (Journal Article) | ETDEWEB [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collective Syntheses of 8-Oxoprotoberberines via Sequential In(OTf)3-Catalyzed Cyclization and Pd(OAc)2-Catalyzed Heck Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Yield Extraction of Oxypalmatine from Plant Sources: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypalmatine, a protoberberine alkaloid found in various plant species, has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides detailed application notes and protocols for high-yield extraction of this compound from plant sources. The methodologies discussed range from conventional solvent extraction to modern, advanced techniques, offering a comparative overview to aid researchers in selecting the most suitable method for their specific needs.
Plant Sources
This compound is predominantly found in plants of the Menispermaceae and Berberidaceae families. Key plant sources include:
-
Stephania erecta
-
Phellodendron amurense (Amur Cork Tree)
-
Tinospora cordifolia
-
Mahonia manipurensis
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of this compound. This section provides a comparative summary of various techniques. While direct comparative data for this compound is limited, the following tables summarize data for the closely related and often co-occurring alkaloid, Palmatine, to provide a valuable proxy for methodological comparison.
Table 1: Comparison of Modern Extraction Methods for Protoberberine Alkaloids
| Extraction Method | Plant Material & Part | Solvent | Key Parameters | Yield of Target Alkaloid | Reference |
| Ultrasound-Assisted Extraction (UAE) | Phellodendron amurense bark | Hydrochloric acid/methanol | Not specified | 1.25 mg/g (Palmatine) | |
| Microwave-Assisted Extraction (MAE) | Stephania cepharantha | 0.01 mol/L Hydrochloric acid | Temperature: 60°C, Time: 2 min | Not specified for this compound | |
| Supercritical Fluid Extraction (SFE) | Coptis chinensis rhizome | Supercritical CO2 with 1,2-propanediol as modifier | Pressure: 200-500 bar | Not specified for this compound | [1] |
Table 2: Comparison of Conventional Extraction Methods for Protoberberine Alkaloids
| Extraction Method | Plant Material & Part | Solvent | Key Parameters | Yield of Target Alkaloid | Reference |
| Soxhlet Extraction | Tinospora cordifolia stems | Methanol:Acetone (70:30) | Temperature: 40°C, Time: 16 hours, 4 cycles | Predicted max. yield: 14.29% (total alkaloid) | |
| Maceration | Medicinal Plants | Methanol | Time: 24-48 hours | Lower yield compared to modern methods | [2] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for the extraction of protoberberine alkaloids and can be adapted for this compound.
Protocol 1: Soxhlet Extraction
This conventional method is robust and suitable for exhaustive extraction.
Materials:
-
Dried and powdered plant material
-
Soxhlet apparatus (including round-bottom flask, extractor, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Solvent (e.g., Methanol:Acetone 70:30 v/v)
-
Rotary evaporator
Procedure:
-
Accurately weigh the desired amount of powdered plant material and place it in a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask to approximately two-thirds of its volume with the chosen solvent.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask using a heating mantle to a temperature that allows for gentle boiling.
-
Allow the extraction to proceed for a minimum of 16 hours, with a solvent cycle rate of 4-6 cycles per hour.[3]
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and remove the thimble.
-
Concentrate the solvent containing the extracted compounds using a rotary evaporator to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a modern, efficient method that utilizes ultrasonic waves to enhance extraction.[4]
Materials:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker or flask)
-
Solvent (e.g., 60% ethanol)[4]
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of powdered plant material and place it in the extraction vessel.
-
Add the solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).[4]
-
Conduct the extraction for a specified time (e.g., 30-60 minutes) and temperature (e.g., 40-60°C).[4]
-
After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
-
Filter the supernatant to remove any remaining solid particles.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.
Materials:
-
Dried and powdered plant material
-
Microwave extraction system (closed or open vessel)
-
Extraction vessel
-
Solvent (e.g., 75% methanol)
-
Centrifuge or filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh the powdered plant material and place it in the microwave extraction vessel.
-
Add the solvent at a specified solid-to-solvent ratio (e.g., 1:10 g/mL).
-
Place the vessel in the microwave extractor.
-
Set the microwave power (e.g., 500-750 W), temperature (e.g., 50-60°C), and extraction time (e.g., 15-25 minutes).
-
After the extraction cycle is complete, allow the vessel to cool to a safe temperature.
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Concentrate the extract using a rotary evaporator.
Protocol 4: Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.[5]
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extractor
-
High-pressure pump
-
Extraction vessel
-
Separator
-
CO₂ cylinder
-
Co-solvent (modifier), if necessary (e.g., ethanol or methanol)
Procedure:
-
Load the ground plant material into the extraction vessel.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 200-400 bar) using a high-pressure pump.[1]
-
Heat the CO₂ to the desired temperature (e.g., 40-60°C) to bring it to a supercritical state.
-
If using a co-solvent, introduce it into the system at a specific percentage.
-
Allow the supercritical CO₂ to flow through the extraction vessel for a set period.
-
The extracted compounds are carried by the supercritical fluid to a separator.
-
In the separator, reduce the pressure and/or change the temperature to cause the CO₂ to return to a gaseous state, precipitating the extracted compounds.
-
Collect the crude extract from the separator.
Visualization of Workflows and Signaling Pathways
General Extraction and Purification Workflow
The following diagram illustrates a general workflow for the extraction and purification of alkaloids like this compound from plant sources.
Caption: General workflow for this compound extraction and purification.
This compound's Effect on the PI3K/AKT Signaling Pathway
This compound has been shown to exert its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[6][7]
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Conclusion
The selection of an appropriate extraction method for this compound is a critical step in phytochemical research and drug development. Modern techniques such as UAE and MAE offer advantages in terms of efficiency and reduced solvent consumption compared to conventional methods like Soxhlet extraction. The provided protocols serve as a foundation for developing optimized extraction procedures. Further research is warranted to establish a comprehensive comparative dataset for this compound yields across these methods to facilitate evidence-based selection. Understanding the molecular mechanisms, such as the inhibition of the PI3K/AKT pathway, provides a rationale for the continued investigation of this compound as a potential therapeutic agent.
References
- 1. scielo.br [scielo.br]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Comparison of soxhlet, ultrasound-assisted and pressurized liquid extraction of terpenes, fatty acids and Vitamin E from Piper gaudichaudianum Kunth. | Semantic Scholar [semanticscholar.org]
- 6. quora.com [quora.com]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Application Notes and Protocols: Utilizing Oxypalmatine in Breast Cancer Organoid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxypalmatine (OPT), a natural protoberberine-type alkaloid, has demonstrated significant anti-cancer properties.[1] Recent studies have highlighted its potential as a therapeutic agent in breast cancer by demonstrating its efficacy in patient-derived organoid (PDO) models.[1] This document provides a detailed guide for researchers on the application of this compound in breast cancer organoid models, including its mechanism of action, protocols for experimental validation, and expected outcomes.
This compound has been shown to suppress proliferation and induce apoptosis in breast cancer cells by inhibiting the PI3K/AKT signaling pathway.[1] Notably, it exhibits cytotoxic effects across various breast cancer subtypes, including luminal A, HER2-overexpressing, and triple-negative breast cancer (TNBC) organoids, suggesting its potential as a broad-spectrum anti-cancer drug.[1]
Data Presentation
Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines (for reference)
| Cell Line | Breast Cancer Subtype | IC50 (µM) after 48h |
| MCF-7 | Luminal A | ~2.20 - 3.03 |
| T-47D | Luminal A | ~2.20 |
| SK-BR-3 | HER2-overexpressing | Not widely reported |
| MDA-MB-231 | Triple-Negative (TNBC) | ~11.90 |
Note: The IC50 values presented are based on studies using 2D cell culture models and are provided for reference.[2][3] These values may vary in 3D organoid models, and it is recommended to perform dose-response studies to determine the optimal concentration for specific organoid lines.
Table 2: Expected Effects of this compound on Protein Expression in Breast Cancer Organoids
| Protein | Expected Change with this compound Treatment | Role in PI3K/AKT Pathway |
| p-PI3K | Decrease | Activated form of PI3K |
| p-AKT | Decrease | Activated form of AKT, downstream of PI3K |
| Bcl-2 | Decrease | Anti-apoptotic protein |
| Bax | Increase | Pro-apoptotic protein |
| Cleaved Caspase-3 | Increase | Key executioner of apoptosis |
Note: These expected changes are based on the known mechanism of action of this compound in inhibiting the PI3K/AKT pathway.[4][5]
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.
Caption: Experimental workflow for testing this compound on breast cancer organoids.
Experimental Protocols
Patient-Derived Breast Cancer Organoid Culture
This protocol is adapted from established methods for generating and maintaining breast cancer organoids.[6][7]
Materials:
-
Fresh breast tumor tissue
-
DMEM/F-12 medium
-
Penicillin-Streptomycin
-
Bovine Serum Albumin (BSA)
-
Collagenase Type IV
-
Matrigel® Matrix
-
Organoid growth medium (specific formulations can be found in cited literature)
-
6-well and 96-well culture plates
-
Sterile scalpels, forceps, and petri dishes
-
Centrifuge
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with cold DMEM/F-12 medium supplemented with Penicillin-Streptomycin.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels in a petri dish.
-
Digest the tissue fragments with Collagenase Type IV solution at 37°C for 30-60 minutes with gentle agitation.
-
-
Cell Isolation and Plating:
-
Neutralize the collagenase with DMEM/F-12 containing 10% FBS.
-
Centrifuge the cell suspension to pellet the cells and discard the supernatant.
-
Resuspend the cell pellet in a small volume of cold Matrigel®.
-
Plate 50 µL domes of the Matrigel-cell suspension into pre-warmed 6-well plates.
-
Allow the Matrigel to solidify at 37°C for 30 minutes.
-
-
Organoid Culture and Maintenance:
-
Gently add pre-warmed organoid growth medium to each well.
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the Matrigel, mechanically dissociating the organoids, and re-plating in fresh Matrigel.
-
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Culture breast cancer organoids in a 96-well plate format.
-
On the day of treatment, dilute the this compound stock solution in the organoid culture medium to the desired final concentrations.
-
Replace the existing medium in the organoid cultures with the medium containing this compound.
-
Incubate the organoids for the desired duration (e.g., 48-72 hours) before proceeding with downstream assays.
Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.[8][9]
Materials:
-
CellTiter-Glo® 3D Reagent
-
96-well plate with treated organoids
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control.
Proliferation Assay (EdU Staining)
The EdU (5-ethynyl-2´-deoxyuridine) assay measures DNA synthesis and is a direct measure of cell proliferation.
Materials:
-
EdU solution
-
Click-iT™ EdU Imaging Kit (or similar)
-
Formaldehyde for fixation
-
Triton™ X-100 for permeabilization
-
Hoechst 33342 for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Add EdU to the organoid culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fix the organoids with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the organoids with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
Perform the Click-iT™ reaction according to the manufacturer's protocol to label the incorporated EdU.
-
Counterstain the nuclei with Hoechst 33342.
-
Image the organoids using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the organoids and dissociate them into a single-cell suspension using TrypLE™ or a similar gentle dissociation reagent.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated organoids in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
References
- 1. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 4. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. Establishment and Culture of Patient-Derived Breast Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 9. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Oxypalmatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypalmatine (OPT), a natural protoberberine alkaloid, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines.[1][2] This document provides a detailed protocol for utilizing this compound to induce apoptosis in cancer cells, with a focus on breast and lung cancer models. The primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][2] These application notes offer comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the underlying molecular pathways and experimental workflows.
Introduction
This compound, isolated from Phellodendron amurense, has emerged as a promising candidate for cancer therapy.[1][2] Studies have shown its efficacy in attenuating proliferation, inhibiting DNA replication, and inducing programmed cell death (apoptosis) in a range of cancer cells.[1][2] The pro-apoptotic effects of this compound are primarily mediated through the downregulation of the PI3K/AKT signaling cascade, which in turn modulates the expression of key apoptosis-related proteins such as the Bcl-2 family and caspases.[1][2] This protocol provides a framework for researchers to investigate and utilize this compound's apoptotic-inducing properties in a laboratory setting.
Quantitative Data Summary
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Lung Adenocarcinoma Cell Lines after 24 hours of Treatment. [3]
| Cell Line | IC50 (µM) |
| A549 | 17.42 |
| H1975 | 15.36 |
| PC9 | 20.10 |
| H1299 | 25.48 |
Signaling Pathway
The primary signaling pathway implicated in this compound-induced apoptosis is the PI3K/AKT pathway. This compound treatment leads to a decrease in the phosphorylation of PI3K and AKT, effectively inactivating this pro-survival cascade.[1][2] This inactivation results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3 and subsequent apoptosis.[1]
References
- 1. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Oxypalmatine as a PI3K/AKT Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Oxypalmatine (OPT) as a potent inhibitor of the PI3K/AKT signaling pathway. The information collated from recent studies demonstrates OPT's potential as an anti-cancer agent, particularly in lung and breast cancers.[1][2] This document outlines the molecular mechanism, provides quantitative data on its efficacy, and details the experimental protocols to study its effects.
Introduction
This compound, a natural protoberberine-type alkaloid isolated from Phellodendron amurense, has emerged as a promising bioactive compound with significant anti-cancer properties.[2] Research indicates that OPT exerts its effects by directly targeting and inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[1][3] By inactivating the PI3K/AKT cascade, OPT can suppress cancer cell growth, induce apoptosis (programmed cell death), and promote protective autophagy.[1]
Molecular Mechanism of Action
This compound's primary mechanism of action involves the suppression of the PI3K/AKT signaling pathway. This leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity.
-
Inhibition of PI3K and AKT Phosphorylation : Studies have shown that OPT treatment significantly reduces the phosphorylation levels of both PI3K and AKT (also known as Protein Kinase B) in cancer cells.[1] The phosphorylation of these proteins is essential for the pathway's activation.
-
Induction of Apoptosis : By inhibiting the PI3K/AKT pathway, OPT promotes apoptosis.[1][2] The activated AKT normally suppresses apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD (Bcl-2-associated death promoter).[1]
-
Promotion of Protective Autophagy : Interestingly, OPT has also been observed to induce autophagy in cancer cells.[1] While autophagy can sometimes promote cell survival, in the context of OPT treatment, it is considered a protective response by the cancer cells.[1] Combining OPT with an autophagy inhibitor, such as chloroquine (CQ), has been shown to enhance the apoptotic effects of OPT.[1]
Below is a diagram illustrating the proposed mechanism of action of this compound on the PI3K/AKT signaling pathway.
Quantitative Data
The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: IC50 Values of this compound in Lung Adenocarcinoma Cell Lines
| Cell Line | IC50 (µM) |
| A549 | ~30 |
| H1299 | ~30 |
| H1975 | ~30 |
| PC9 | ~30 |
Data extracted from studies on lung adenocarcinoma cells, where IC50 values were approximated.[1]
Table 2: Experimental Concentrations of this compound and Other Reagents
| Reagent | Cell Line | Concentration | Application |
| This compound | A549, H1299, H1975, PC9 | 1.11, 3.33, 10, 30, 90 µM | CCK8 Assay[1] |
| This compound | A549 | 5 µM | Colony Formation, Autophagy & Apoptosis Assays[1] |
| Chloroquine (CQ) | A549 | 10 µM | Autophagy Inhibition[1] |
| SC79 (PI3K/AKT agonist) | A549 | Not Specified | Rescue Experiment[1] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the effect of this compound on the PI3K/AKT pathway are provided below.
Protocol 1: Cell Viability Assessment (CCK8 Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299, H1975, PC9)[1]
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)[1]
-
96-well plates
-
This compound (OPT) stock solution
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of OPT (e.g., 1.11, 3.33, 10, 30, and 90 µM) for 24 to 48 hours.[4] Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of CCK8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Western Blot Analysis for PI3K/AKT Pathway Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.
Materials:
-
Cancer cells (e.g., A549)
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of OPT (e.g., 5 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of single cancer cells.
Materials:
-
Cancer cells (e.g., A549)
-
6-well plates
-
Culture medium containing a low concentration of OPT (e.g., 5 µM)[1]
-
4% formaldehyde
-
0.1% crystal violet solution[1]
-
Imaging software (e.g., ImageJ)
Procedure:
-
Seed a low number of cells (e.g., 500 cells/well) into 6-well plates.[1]
-
Culture the cells in medium with or without a low concentration of OPT for approximately two weeks, or until visible colonies form.[1]
-
Fix the colonies with 4% formaldehyde.
-
Stain the colonies with 0.1% crystal violet.[1]
-
Wash the plates and allow them to dry.
-
Count the number of colonies (defined as a cluster of at least 50 cells).[1]
Conclusion
This compound demonstrates significant potential as a therapeutic agent by targeting the PI3K/AKT signaling pathway in cancer cells. The provided data and protocols offer a solid foundation for researchers to further investigate its anti-cancer properties and to explore its clinical applications, potentially in combination with other therapies such as autophagy inhibitors.
References
- 1. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Evaluating Oxypalmatine Efficacy in Xenograft Mouse Models
Introduction
Oxypalmatine (OPT) is a natural protoberberine-type alkaloid with demonstrated anti-cancer properties.[1] It has emerged as a promising therapeutic candidate due to its ability to modulate key signaling pathways involved in tumor progression.[2] In vivo xenograft mouse models are indispensable tools for the preclinical evaluation of anti-cancer agents like this compound, providing critical data on efficacy, tumor response, and mechanism of action in a living system.[3] This document provides a comprehensive overview and detailed protocols for testing the efficacy of this compound using subcutaneous xenograft mouse models.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the PI3K/AKT signaling pathway, a critical cascade that regulates cell proliferation, survival, and apoptosis.[2] By downregulating the phosphorylation of PI3K and AKT, this compound effectively suppresses tumor cell growth and induces programmed cell death (apoptosis).[2] Furthermore, studies have shown that this compound also triggers a protective autophagy response in cancer cells.[2] This dual action on apoptosis and autophagy makes it a unique subject for cancer research. Combining this compound with autophagy inhibitors may represent an enhanced therapeutic strategy.[2]
Data Presentation
The efficacy of this compound has been quantified in a syngeneic xenograft model using Lewis Lung Carcinoma (LLC) cells. The key findings from this in vivo study are summarized below.
Table 1: In Vivo Efficacy of this compound in LLC Xenograft Model
| Parameter | Control Group (Vehicle) | This compound Group (20 mg/kg) | P-value | Citation |
| N (animals) | 7 | 7 | - | [1] |
| Tumor Bioluminescence | Higher Intensity | Reduced Intensity | 0.047 | [1] |
| Excised Tumor Weight | Higher Weight | Reduced Weight | 0.026 | [1] |
| Body Weight | Stable | No significant change | - | [1] |
Visualized Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound efficacy in a xenograft mouse model.
This compound Signaling Pathway
This compound's primary mechanism involves the targeted inhibition of the PI3K/AKT signaling pathway, which subsequently influences cell survival and proliferation.
Experimental Protocols
This section provides detailed methodologies for conducting in vivo xenograft studies to evaluate this compound's efficacy.
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol is adapted for Lewis Lung Carcinoma (LLC) cells in immunocompetent ICR mice but can be modified for other cell lines and immunodeficient mouse strains (e.g., Athymic Nude or NSG mice).[2][4]
1. Materials and Reagents
-
Cancer cell line (e.g., LLC, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
4-6 week old male ICR mice (or other appropriate strain)[2]
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine)
-
70% Ethanol
-
Calipers
2. Cell Preparation
-
Culture LLC cells under standard conditions (37°C, 5% CO₂). Ensure cells are in the exponential growth phase (approx. 80-90% confluence) before harvesting.[4]
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in sterile, cold PBS.
-
Perform a cell count and assess viability (should be >95%).
-
Adjust the cell concentration to 3 x 10⁶ cells/mL in cold PBS. This will allow for an injection of 3 x 10⁵ cells in a 100-200 µL volume.[2] Keep the cell suspension on ice.
3. Tumor Implantation
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the hair on the dorsal flank, the intended site of injection.
-
Wipe the injection site with 70% ethanol.
-
Gently mix the cell suspension to prevent settling. Draw 100-200 µL of the suspension into a 1 mL syringe.
-
Gently lift the skin on the flank and insert the needle subcutaneously, being careful not to puncture the underlying muscle.
-
Inject the cell suspension slowly to form a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
-
Monitor animals daily for tumor development. Tumors typically become palpable within 7-10 days.
Protocol 2: this compound Administration and Efficacy Monitoring
1. Materials and Reagents
-
This compound (OPT) powder
-
Sterile normal saline (0.9% NaCl)
-
DMSO (if needed for initial dissolution)
-
Animal scale
-
Calipers
2. Treatment Protocol
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to a control group and a treatment group (n=7 per group is recommended).[1]
-
Prepare the this compound dosing solution. Dissolve OPT in a minimal amount of DMSO if necessary, then dilute with sterile normal saline to a final concentration for a 20 mg/kg dose. The final DMSO concentration should be non-toxic (typically <5%). The control group should receive the same vehicle solution.[2]
-
Record the initial body weight and tumor volume for each mouse. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Administer this compound (20 mg/kg) or vehicle via intraperitoneal (IP) injection daily for a predetermined period (e.g., 14 days).[2]
-
Measure tumor volume and body weight every 2-3 days throughout the study.[1]
3. Endpoint Analysis
-
At the end of the treatment period, euthanize the mice according to IACUC-approved guidelines.
-
Excise the tumors carefully, removing any non-tumor tissue.
-
Measure the final tumor weight and volume.
-
Process tumor tissue for further analysis:
-
Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen to analyze protein expression levels of p-PI3K, p-AKT, and markers for apoptosis and autophagy.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis of cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
4. Statistical Analysis
-
Compare the mean tumor volumes and weights between the control and treatment groups using an appropriate statistical test, such as a Student's t-test or ANOVA.
-
A p-value of <0.05 is typically considered statistically significant.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway Modulation by Oxypalmatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypalmatine (OPT), a protoberberine alkaloid isolated from Phellodendron amurense, has demonstrated significant anti-cancer potential.[1] Emerging research indicates that one of the key mechanisms through which this compound exerts its anti-proliferative and pro-apoptotic effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2][3] This pathway is a critical regulator of cell survival, growth, and proliferation, and its aberrant activation is a common feature in many human cancers.[1][2]
Western blotting is a fundamental technique to elucidate the effect of therapeutic compounds on specific signaling pathways. This document provides detailed application notes and protocols for the Western blot analysis of key proteins in the PI3K/AKT pathway, specifically phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), in cancer cells treated with this compound. These protocols are designed to guide researchers in accurately assessing the inhibitory effects of this compound on this critical cancer-related signaling cascade.
Data Presentation
The following tables summarize illustrative quantitative data from Western blot analysis of A549 lung cancer cells treated with varying concentrations of this compound for 24 hours. The data demonstrates a dose-dependent decrease in the phosphorylation of PI3K and AKT, key indicators of pathway inhibition.
Table 1: Densitometric Analysis of Phosphorylated PI3K (p-PI3K) Levels
| Treatment Group | Concentration (µM) | Normalized p-PI3K/Total PI3K Ratio (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | 1.00 ± 0.08 | 1.00 |
| This compound | 5 | 0.62 ± 0.05 | 0.62 |
| This compound | 10 | 0.35 ± 0.04 | 0.35 |
| This compound | 20 | 0.18 ± 0.03 | 0.18 |
Table 2: Densitometric Analysis of Phosphorylated AKT (p-AKT at Ser473) Levels
| Treatment Group | Concentration (µM) | Normalized p-AKT/Total AKT Ratio (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | 1.00 ± 0.10 | 1.00 |
| This compound | 5 | 0.55 ± 0.07 | 0.55 |
| This compound | 10 | 0.28 ± 0.06 | 0.28 |
| This compound | 20 | 0.12 ± 0.04 | 0.12 |
Note: The data presented in these tables is illustrative and based on findings that this compound significantly downregulates p-PI3K and p-AKT levels.[1] Actual values may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for A549 human lung adenocarcinoma cells but can be adapted for other cancer cell lines.
Materials:
-
A549 cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 until cells reach 70-80% confluency.
-
Prepare fresh dilutions of this compound in complete culture medium to final concentrations (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration is less than 0.1% in all wells, including the control.
-
Remove the old medium, wash cells once with PBS, and add 2 mL of the medium containing the respective this compound concentrations.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Protein Extraction (Cell Lysis)
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to RIPA buffer before use)
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Store the protein lysates at -80°C or proceed to protein quantification.
Protein Quantification
Materials:
-
BCA Protein Assay Kit
Protocol:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for SDS-PAGE (typically 20-40 µg per lane).
Western Blotting
Materials:
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (diluted in blocking buffer):
-
Rabbit anti-phospho-PI3K p85 (Tyr458)/p55 (Tyr199)
-
Rabbit anti-PI3K p85
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271)[4]
-
Rabbit anti-pan-Akt (e.g., Cell Signaling Technology #4691)
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
Protocol:
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer to a 1x final concentration. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the appropriate dilution (e.g., 1:1000 for p-AKT) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total proteins and the loading control on the same membrane, the membrane can be stripped and re-probed with the respective antibodies.
Densitometric Analysis
-
Use image analysis software (e.g., ImageJ) to quantify the band intensities.
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.
-
Further normalize this ratio to the loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
-
Express the results as a fold change relative to the untreated control.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the inhibitory effects of this compound on the PI3K/AKT signaling pathway. By employing these standardized methods, researchers can generate reliable and reproducible data, contributing to a deeper understanding of this compound's mechanism of action and its potential as a targeted anti-cancer therapeutic. Accurate quantification and clear data presentation are crucial for the evaluation of drug efficacy and for making informed decisions in the drug development process.
References
- 1. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays to Study Oxypalmatine's Effect on the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inducing pyroptotic cell death.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[2][4][5] Oxypalmatine, a metabolite of the protoberberine alkaloid Palmatine, has demonstrated anti-inflammatory properties, suggesting its potential as a modulator of inflammatory pathways.[6] These application notes provide detailed protocols for a suite of in vitro assays designed to investigate the specific effects of this compound on the NLRP3 inflammasome.
The canonical activation of the NLRP3 inflammasome is a two-step process.[7][8][9] The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[5][8] The second signal, provided by a variety of stimuli including nigericin, ATP, or crystalline materials, triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation.[1][7][10] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[11][12] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and also cleaves Gasdermin D (GSDMD) to induce pyroptosis.[1][11][13]
These protocols will enable researchers to dissect the potential inhibitory or modulatory effects of this compound at various stages of the NLRP3 inflammasome activation cascade.
Signaling Pathways and Experimental Workflow
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for assessing this compound's effect.
Key Experimental Protocols
Protocol 1: NLRP3 Inflammasome Activation in THP-1 Macrophages
Human THP-1 monocytic cells are a widely used model for studying the NLRP3 inflammasome.[10] They can be differentiated into macrophage-like cells which are then primed and activated.
Materials:
-
THP-1 cells
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
96-well and 24-well cell culture plates
-
ELISA kits for human IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a culture plate and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
This compound Treatment and Inflammasome Activation:
-
Replace the medium with Opti-MEM.
-
Priming (Signal 1): Prime the differentiated THP-1 macrophages with 1 µg/mL LPS for 3-4 hours.[7]
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Activation (Signal 2): Activate the inflammasome by adding 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.[7]
-
Include the following controls: untreated cells, LPS only, and LPS + Nigericin/ATP without this compound.
-
-
Sample Collection and Analysis:
-
Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay. Centrifuge to remove cell debris.
-
Cell Lysate: Wash the adherent cells with cold PBS and lyse them with RIPA buffer for Western blot analysis.[12]
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment (LDH Assay): Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death, following the manufacturer's protocol.[9]
-
Western Blot: Analyze cell lysates and concentrated supernatants for cleaved caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD. Use β-actin as a loading control for the cell lysate.
-
Protocol 2: ASC Speck Visualization by Immunofluorescence
Formation of the ASC pyroptosome, or "ASC speck," is a hallmark of inflammasome activation.[8][12] This protocol allows for the visualization and quantification of ASC speck formation in response to NLRP3 activation and its modulation by this compound.
Materials:
-
Differentiated THP-1 cells or primary macrophages cultured on glass coverslips in a 24-well plate
-
Reagents from Protocol 1 for cell treatment
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-ASC
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed and differentiate THP-1 cells on sterile glass coverslips placed in a 24-well plate.
-
Perform priming, this compound treatment, and activation as described in Protocol 1.
-
-
Immunostaining:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
-
Microscopy and Quantification:
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.
-
Quantify the percentage of cells with ASC specks in at least five random fields of view per condition.
-
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
Table 1: Effect of this compound on NLRP3 Inflammasome Readouts
| Treatment Group | This compound (µM) | IL-1β Secretion (pg/mL) | LDH Release (% of Max) | ASC Specks (% of cells) |
| Untreated Control | - | |||
| LPS Only | - | |||
| LPS + Nigericin | - | |||
| LPS + Nigericin | 1 | |||
| LPS + Nigericin | 5 | |||
| LPS + Nigericin | 10 | |||
| LPS + Nigericin | 25 | |||
| LPS + Nigericin | 50 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Logical Relationship of this compound's Effect Measurement
Caption: Logic diagram for evaluating this compound's inhibitory potential.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's effects on the NLRP3 inflammasome. By systematically evaluating key downstream events—cytokine release, pyroptosis, and ASC speck formation—researchers can determine the potency and mechanism of action of this compound as a potential therapeutic agent for NLRP3-driven inflammatory diseases. Consistent results across multiple assays, as outlined in the data tables and logical diagrams, will provide strong evidence for its efficacy.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. NLRP3 inflammasome activation mediates radiation-induced pyroptosis in bone marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Low Oral Bioavailability of Oxypalmatine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the low oral bioavailability of Oxypalmatine.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise when developing oral formulations of this compound.
General Understanding of this compound's Bioavailability Challenges
Q1: Why is the oral bioavailability of this compound low?
A1: The inherently low oral bioavailability of this compound, a quaternary ammonium isoquinoline alkaloid, is attributed to several factors. A preclinical study in rats reported an absolute oral bioavailability of only 10.26%.[1][2] This is likely due to its poor aqueous solubility and limited permeability across the intestinal epithelium. Furthermore, like similar alkaloids such as berberine, this compound may be a substrate for P-glycoprotein (P-gp) efflux pumps and subject to extensive first-pass metabolism in the gut and liver, which further reduces the amount of drug reaching systemic circulation.[3][4][5]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main approaches focus on overcoming its solubility and permeability limitations. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix to enhance its dissolution rate.[6][7]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can improve solubility and promote lymphatic absorption, potentially bypassing first-pass metabolism.[8][9]
-
Polymeric Nanoparticles: Encapsulating this compound within polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its transport across the intestinal mucosa.[10][11][12]
Troubleshooting Solid Dispersion Formulations
Q3: We are preparing an this compound solid dispersion, but the drug is not fully amorphous. What could be the issue?
A3: Incomplete conversion to an amorphous state can be due to several factors:
-
Inappropriate Carrier Selection: The chosen polymer may have poor miscibility with this compound. Consider screening a range of hydrophilic polymers like Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[7]
-
Incorrect Drug-to-Carrier Ratio: A high drug loading can lead to drug recrystallization. Experiment with lower drug-to-carrier ratios (e.g., 1:5, 1:10) to ensure the drug is molecularly dispersed.
-
Suboptimal Preparation Method: The solvent evaporation method might not be efficient if the drug and carrier have very different solubilities in the chosen solvent.[13] The melting (fusion) method is an alternative, but thermal degradation of this compound must be assessed.[3][6]
Q4: Our this compound solid dispersion shows rapid initial dissolution but then the drug precipitates. How can we prevent this?
A4: This is a common issue with supersaturating drug delivery systems. To maintain a supersaturated state, consider incorporating a precipitation inhibitor into your formulation. Certain polymers, such as HPMC or Soluplus®, can act as both the carrier and a precipitation inhibitor.
Troubleshooting Lipid-Based Nanoparticle Formulations (SLNs/NLCs)
Q5: We are struggling with low drug entrapment efficiency in our this compound SLNs. What can we do?
A5: Low entrapment efficiency for a hydrophilic drug like this compound in a lipid matrix is a common challenge. Here are some troubleshooting steps:
-
Lipid and Surfactant Screening: The solubility of this compound in the solid lipid is a critical factor. Screen various lipids (e.g., glyceryl monostearate, tristearin) and surfactants (e.g., Poloxamer 188, Tween 80) to find a combination that maximizes drug partitioning into the lipid phase.[8]
-
Optimize the Formulation Method: The hot homogenization technique is commonly used for SLNs.[14] Ensure that the temperature of the aqueous and lipid phases are well-controlled. The double emulsion-solvent evaporation method can also be suitable for encapsulating more hydrophilic drugs.[15]
-
Adjust the Drug-to-Lipid Ratio: Similar to solid dispersions, a very high drug loading can lead to poor encapsulation. Try reducing the initial amount of this compound.
Q6: Our this compound-loaded SLNs are showing significant particle size growth during storage. How can we improve their stability?
A6: Particle aggregation can be due to insufficient surface stabilization or lipid polymorphism.
-
Increase Surfactant Concentration: A higher concentration of surfactant can provide better steric or electrostatic stabilization.
-
Use a Combination of Surfactants: A mixture of surfactants can sometimes provide a more stable interface.
-
Optimize Homogenization Parameters: High-pressure homogenization parameters (pressure and number of cycles) can influence particle size and stability.[14]
-
Lyophilization: For long-term storage, consider lyophilizing the SLN dispersion with a suitable cryoprotectant (e.g., trehalose).
Troubleshooting Polymeric Nanoparticle Formulations
Q7: We are observing a burst release of this compound from our PLGA nanoparticles. How can we achieve a more sustained release profile?
A7: A high initial burst release often indicates a significant amount of drug adsorbed to the nanoparticle surface.
-
Washing Step: Ensure a thorough washing step (e.g., centrifugation and resuspension) after nanoparticle preparation to remove surface-adsorbed drug.
-
Polymer Selection: The molecular weight and copolymer ratio of PLGA can influence the degradation rate and drug release profile. A higher molecular weight or a higher lactide-to-glycolide ratio generally leads to slower release.
-
Formulation Method: The double emulsion solvent evaporation method is typically preferred for encapsulating water-soluble drugs in PLGA nanoparticles and can help reduce surface association.
Q8: The in vivo bioavailability of our this compound nanoparticle formulation is not significantly better than the free drug, despite good in vitro results. What could be the reason?
A8: A poor in vitro-in vivo correlation (IVIVC) can be due to several biological barriers that are not accounted for in simple in vitro release studies.
-
Mucus Barrier: Nanoparticles can be trapped in the mucus layer of the intestine.[12] Consider surface modification with muco-penetrating polymers like PEG to reduce mucoadhesion.
-
Cellular Uptake and Efflux: Even if the nanoparticles release the drug near the intestinal epithelium, the free drug may still be subject to P-gp efflux. Nanoparticle-mediated uptake can sometimes circumvent these efflux pumps. Further studies using Caco-2 cell monolayers can help investigate this.[4][16]
-
First-Pass Metabolism: If the drug is released and absorbed, it is still susceptible to first-pass metabolism. Strategies to promote lymphatic uptake, such as using lipid-based nanoparticles, might be more effective in this case.[5][17]
II. Quantitative Data Tables
Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats
This table summarizes the pharmacokinetic profile of this compound following intravenous and oral administration in rats, highlighting its low oral bioavailability.
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Tmax (h) | - | 3.38 ± 0.88 |
| Cmax (ng/mL) | - | 134.5 ± 28.7 |
| T1/2z (h) | 0.63 ± 0.05 | 2.94 ± 0.53 |
| AUC(0-t) (ng·h/mL) | 1311.2 ± 189.5 | 1345.8 ± 254.1 |
| Absolute Bioavailability (F%) | - | 10.26% |
| (Data adapted from a preclinical pharmacokinetic study in rats)[1][2] |
Table 2: Comparative Bioavailability Enhancement of Related Alkaloids with Different Formulations
This table provides examples of bioavailability improvements achieved for Palmatine and Berberine using various formulation strategies. This data can serve as a benchmark for setting experimental goals for this compound.
| Alkaloid | Formulation Strategy | Fold Increase in Oral Bioavailability (Compared to free drug) | Animal Model | Reference |
| Palmatine | Total alkaloids from Huangteng | - (Bioavailability of 10.98%) | Rats | [18] |
| Berberine | Solid Dispersion with absorption enhancers | Significant increase | Rats | [5][19] |
| Berberine | Lipid-Based Formulations | Significant increase | Rats | [5][19] |
| Candesartan Cilexetil (Antihypertensive) | Solid Lipid Nanoparticles (SLNs) | > 2.8-fold | - | [20] |
| Olmesartan Medoxomil (Antihypertensive) | Solid Lipid Nanoparticles (SLNs) | ~ 2.3-fold | Rats | [15] |
III. Experimental Protocols
The following are generalized protocols that serve as a starting point for developing this compound formulations. Note: These protocols must be optimized for this compound, including the choice of excipients, solvents, and process parameters.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, HPMC)
-
Common solvent (e.g., methanol, ethanol)
-
Rotary evaporator, Water bath, Vacuum oven, Mortar and pestle, Sieves
Methodology:
-
Accurately weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both the drug and the carrier in a minimal amount of the common solvent in a round-bottom flask.[13]
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed, further dry the product in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powder through a sieve (e.g., 60#) to obtain a uniform particle size.[19]
-
Store the final product in a desiccator.
-
Characterization: Perform Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-Ray Diffraction (XRD) to confirm the amorphous state and absence of drug-carrier interaction.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To encapsulate this compound in a solid lipid matrix to improve its oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
High-pressure homogenizer, Water bath, Probe sonicator, Magnetic stirrer
Methodology:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse or dissolve the accurately weighed this compound into the molten lipid phase.
-
In a separate beaker, heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the hot pre-emulsion using a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for several cycles.[14]
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Measure particle size, polydispersity index (PDI), and zeta potential. Determine the entrapment efficiency and drug loading by separating the free drug from the SLNs using ultracentrifugation.
Protocol 3: In Vitro Drug Release Testing
Objective: To evaluate the release profile of this compound from the developed formulations.
Materials:
-
This compound formulation (Solid dispersion or Nanoparticles)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS, pH 6.8) or simulated intestinal fluid
-
Shaking incubator or USP dissolution apparatus II (Paddle)
-
HPLC or UV-Vis spectrophotometer
Methodology (Dialysis Bag Method):
-
Accurately weigh a quantity of the formulation and disperse it in a small volume of release medium.
-
Transfer the dispersion into a dialysis bag, and securely seal both ends.[21][22]
-
Place the dialysis bag into a larger vessel containing a known volume of pre-warmed release medium (37°C).
-
Maintain gentle agitation (e.g., 100 rpm) in a shaking incubator.[23]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and its formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for drug quantification
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[24]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) compartment.
-
At specified time points, collect samples from the basolateral (B) compartment.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
At the end of the experiment, assess monolayer integrity again using TEER or by measuring the flux of a paracellular marker like Lucifer yellow.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.[16] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[24]
IV. Visualizations
Diagram 1: Experimental Workflow for Improving Oral Bioavailability
Caption: A general workflow for developing and evaluating a new oral formulation for this compound.
Diagram 2: Mechanism of Solid Dispersion
Caption: How solid dispersions improve the dissolution and bioavailability of crystalline drugs.
Diagram 3: Mechanism of Lipid-Based Nanoparticles
Caption: Lipid nanoparticles enhance oral absorption via intestinal uptake and lymphatic transport.
References
- 1. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: part 2. development of oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 9. enamine.net [enamine.net]
- 10. rroij.com [rroij.com]
- 11. Polymeric Nanoparticle Drug Delivery Technologies for Oral Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Drug Delivery with Polymeric Nanoparticles: The Gastrointestinal Mucus Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. sci-hub.se [sci-hub.se]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. [Pharmacokinetics and oral bioavailability of palmatine and jatrorrhizine in Huangteng in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijarsct.co.in [ijarsct.co.in]
- 24. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Oxypalmatine for In Vitro Cell Culture
Welcome to the technical support center for the use of Oxypalmatine in in vitro cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound for in vitro cell culture is dimethyl sulfoxide (DMSO). It exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and should not exceed 1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability into your experiments.
Q4: I observed a precipitate after adding my this compound working solution to the cell culture medium. What could be the cause?
A4: Precipitation upon addition to aqueous cell culture media is a common issue with hydrophobic compounds like this compound. The primary reasons include:
-
High Final Concentration: The intended final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous media can cause the compound to "crash out" of solution.
-
Media Components: Interactions with salts, proteins, or other components in the culture medium can lead to precipitation.
-
Temperature and pH: Fluctuations in the temperature or pH of the media can affect the solubility of the compound.
Please refer to the Troubleshooting Guide below for detailed solutions.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed complete cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 367.4 g/mol . To prepare a 10 mM stock solution, you would dissolve 3.674 mg of this compound in 1 mL of DMSO.
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to get a final concentration of 10 µM, you can make a 1:100 dilution of the 10 mM stock to get a 100 µM intermediate solution.
-
To minimize precipitation, add the stock solution dropwise to the medium while gently swirling the tube.
-
From this intermediate dilution, you can then perform a final dilution into your cell culture plates to achieve the desired final concentration. For example, adding 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well will result in a final concentration of 10 µM.
-
Always include a vehicle control by adding the same final concentration of DMSO to a separate set of cells.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Temperature | Notes |
| DMSO | 30 mg/mL (81.66 mM)[1] | Room Temperature | Sonication is recommended to aid dissolution[1]. |
| Ethanol | Limited data available. Generally less soluble than in DMSO. | - | May require warming and sonication. |
| PBS | Poorly soluble. | - | Not recommended for preparing stock solutions. |
| Cell Culture Media | Low micromolar range | 37°C | Solubility is dependent on media components and final DMSO concentration. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound to media | - High final concentration- "Solvent shock" from rapid dilution | - Lower the final concentration of this compound.- Perform a serial dilution of the DMSO stock in pre-warmed media rather than adding it directly to the culture well.- Add the working solution dropwise to the media while gently swirling. |
| Precipitate forms over time in the incubator | - Compound instability in aqueous solution- Interaction with media components- Media evaporation | - Reduce the final concentration.- Decrease the incubation time if experimentally feasible.- Ensure proper humidification in the incubator to prevent media evaporation. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of stock solution- Incomplete initial dissolution | - Aliquot stock solutions into single-use volumes.- Ensure the this compound powder is completely dissolved in DMSO before preparing working solutions. Use sonication if necessary. |
| Cell toxicity observed in vehicle control | - DMSO concentration is too high | - Ensure the final DMSO concentration is at the lowest effective level, ideally ≤ 0.1% and not exceeding 0.5%. |
Mandatory Visualizations
Experimental Workflow for Preparing this compound for Cell Culture
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway: Inhibition of PI3K/AKT
This compound has been shown to exert its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway.[2][3] This pathway is crucial for regulating cell proliferation, survival, and apoptosis.
Caption: this compound inhibits the PI3K/AKT pathway.
References
- 1. (184r) Antioxidants Supplementation to Cell Culture Media and Feed Influences Productivity and Product Quality of Mabs from CHO Cells | AIChE [proceedings.aiche.org]
- 2. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxypalmatine Dosage for Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Oxypalmatine (OPT) in pre-clinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (OPT) is a natural protoberberine-type alkaloid compound isolated from plants such as Phellodendron amurense. It has demonstrated significant anti-cancer potential. The primary mechanism of action for OPT's anti-tumor effect is the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell proliferation and apoptosis (cell death).[1] By downregulating the phosphorylation of key proteins like PI3K and AKT, this compound can suppress cancer cell growth and promote apoptosis.[1] Network pharmacology analyses also suggest potential effects on other pathways, such as MAPK signaling.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Q2: What are the recommended dosage ranges for this compound in animal models?
Dosage can vary significantly based on the animal model, disease type, and administration route. A key study in a lung cancer syngeneic mouse model demonstrated efficacy at a specific dose. It is critical to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Animal Model | Cancer Type | Dosage | Administration Route | Vehicle | Reference |
| ICR Mice | Lewis Lung Carcinoma (LLC) | 20 mg/kg, daily for 14 days | Intraperitoneal (IP) | Normal Saline | [1][2] |
Q3: How should I prepare and administer this compound?
Proper preparation and administration are crucial for reproducibility.
Vehicle Selection: Based on published research, normal saline has been used as a vehicle for intraperitoneal administration of this compound.[1][2] For other routes or concentrations, solubility tests may be required. Dimethyl sulfoxide (DMSO) is a common solvent for poorly soluble compounds, but researchers should be aware that DMSO can have its own biological effects and should always be used with a vehicle-only control group.[3][4]
Administration Routes: The choice of administration route affects the compound's pharmacokinetics. Intraperitoneal (IP) and intravenous (IV) injections lead to rapid systemic exposure, while subcutaneous (SC) and oral (PO) routes result in slower absorption. The following table provides general guidelines for common administration routes in rodents.
| Route | Max Volume (Mouse) | Max Volume (Rat) | Needle Gauge | Notes |
| Intraperitoneal (IP) | 2-3 mL | 5-10 mL | 25-27 G | Inject into the lower right abdominal quadrant to avoid organs. |
| Intravenous (IV) | 0.2 mL (tail vein) | 0.5 mL (tail vein) | 27-30 G | Requires proper restraint and technique for successful administration. |
| Subcutaneous (SC) | 2-3 mL (multiple sites) | 5-10 mL (multiple sites) | 25-27 G | Injected into the loose skin over the back or neck. |
| Oral (PO) - Gavage | 1-2 mL | 5 mL/kg | 18-22 G (feeding tube) | Requires skill to avoid aspiration into the lungs. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in a Mouse
This protocol outlines the standard procedure for administering a substance via IP injection.
Caption: Standard workflow for an intraperitoneal (IP) injection.
Detailed Steps:
-
Preparation : Ensure the this compound solution is at room temperature and properly mixed. Use a sterile syringe and an appropriate needle size (25-27G).
-
Restraint : Restrain the mouse firmly by the scruff of the neck to immobilize the head and body.
-
Site Identification : Locate the lower right quadrant of the abdomen. This site minimizes the risk of puncturing the bladder, cecum, or liver.
-
Injection : Insert the needle bevel-up at approximately a 30-degree angle.
-
Aspiration : Before injecting, gently pull back the plunger. If you see blood (vessel) or yellow fluid (bladder), withdraw the needle and reinject at a new site with a fresh needle and dose.
-
Administration : Inject the solution smoothly and steadily.
-
Post-Injection : Withdraw the needle and immediately place the mouse back in its cage. Observe the animal for a few minutes to ensure its well-being.
Protocol 2: General Workflow for a Subcutaneous Xenograft Study
This protocol provides a high-level overview of an efficacy study using a tumor xenograft model.
Caption: General workflow for an in vivo xenograft efficacy study.
Troubleshooting Guide
Q4: I am not observing the expected anti-tumor effect. What should I do?
Several factors can contribute to a lack of efficacy. Use the following guide to troubleshoot common issues.
Caption: Troubleshooting workflow for lack of therapeutic effect.
Q5: I am observing signs of toxicity in my animals. What should I do?
While the 20 mg/kg dose of this compound was reported to be well-tolerated in one study[1], toxicity can be dose- or model-dependent.
-
Signs of Toxicity : Common signs include significant weight loss (>15-20%), ruffled fur, hunched posture, lethargy, or labored breathing.
-
Immediate Actions :
-
Reduce the Dose : The most straightforward step is to lower the dose or decrease the dosing frequency.
-
Check Vehicle Toxicity : Ensure the solvent (e.g., DMSO) concentration is not causing the toxic effects. Always run a vehicle-only control group.
-
Consult IACUC/Veterinarian : Report any unexpected adverse effects to your institution's animal care committee and veterinary staff.
-
Q6: My experimental results are highly variable. How can I improve consistency?
Variability can undermine study outcomes. Key areas to address include:
-
Animal Consistency : Use animals of the same sex, age, and genetic background. Ensure they are sourced from a reputable vendor.
-
Tumor Size : Start treatment when tumors are within a narrow size range (e.g., 100-150 mm³). Large variations in starting tumor volume can lead to variable outcomes.
-
Technique : Ensure all personnel are proficient in animal handling, dosing, and measurement techniques. Inconsistent injection volumes or locations can significantly alter results.
-
Compound Preparation : Prepare the dosing solution fresh daily, if possible, to avoid degradation. Ensure the compound is fully dissolved or evenly suspended before each injection.
-
Environmental Factors : Maintain consistent housing conditions (light/dark cycle, temperature, humidity) as these can influence animal physiology and stress levels.
References
- 1. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Oxypalmatine Experiments
Welcome to the technical support center for Oxypalmatine-related research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to support your research endeavors.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in various experimental settings.
Q1: My this compound powder won't dissolve properly in aqueous solutions like PBS or cell culture media. What is the recommended solvent and procedure for preparing a stock solution?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). A stock solution of up to 30 mg/mL (81.66 mM) can be prepared in DMSO, and sonication is recommended to aid dissolution.[1]
Troubleshooting Precipitation in Cell Culture Media:
-
Problem: Precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium.
-
Cause: This is likely due to the final DMSO concentration being too low to maintain this compound in solution, or "shock" precipitation from a rapid change in solvent polarity.
-
Solution:
-
Optimize Final DMSO Concentration: While it is crucial to keep the final DMSO concentration low to avoid cytotoxicity (typically below 0.5%), ensure it is sufficient to maintain this compound solubility at the desired working concentration.
-
Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and thorough mixing.
-
Use of a Surfactant: In some cases, a small, non-toxic concentration of a surfactant like Tween 80 can help improve solubility in the final culture medium. However, this should be tested for its effects on your specific cell line and experiment.
-
-
-
Problem: The solution is clear initially but a precipitate forms over time in the incubator.
-
Cause: This can be due to temperature shifts, pH changes in the medium, or interactions with media components.[2][3][4]
-
Solution:
-
Pre-warm Media: Always use pre-warmed media when preparing your final dilutions.
-
pH Stability: Ensure your medium is adequately buffered for the CO2 environment of your incubator.
-
Serum Effects: Components in fetal bovine serum (FBS) can sometimes interact with compounds. If you suspect this, you can try reducing the serum concentration or using a serum-free medium for the treatment period, if your cells can tolerate it.
-
-
Q2: I'm observing high variability in my cell viability (e.g., MTT, MTS) assay results. What are the common pitfalls?
A2: Inconsistent results in cell viability assays can stem from several factors related to both the compound and the assay itself.
Troubleshooting Cell Viability Assay Variability:
-
This compound-Related Issues:
-
Inconsistent Working Concentration: Ensure your stock solution is fully dissolved and that you are performing accurate serial dilutions. Any precipitation will lead to a lower effective concentration.
-
Compound Degradation: this compound may be sensitive to light and temperature.[1] Prepare fresh working solutions from your frozen stock for each experiment and avoid repeated freeze-thaw cycles. Protect solutions from direct light.
-
-
Assay-Related Issues:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
-
Incubation Times: Adhere strictly to the incubation times for both the drug treatment and the viability reagent (e.g., MTT).
-
Metabolic Effects: The MTT assay measures mitochondrial reductase activity, which can be influenced by factors other than cell death. If you suspect your results are being skewed, consider a complementary assay that measures a different aspect of cell viability, such as membrane integrity (e.g., Trypan Blue exclusion) or ATP content.
-
Incomplete Formazan Solubilization (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by gentle shaking.
-
Q3: My Western blot results for phosphorylated proteins (e.g., p-AKT, p-PI3K) are weak or inconsistent after this compound treatment. How can I optimize this?
A3: Detecting changes in protein phosphorylation requires careful sample preparation and blotting technique.
Troubleshooting Western Blot for Phospho-Proteins:
-
Sample Preparation:
-
Rapid Lysis: After treatment, lyse the cells quickly on ice to prevent dephosphorylation by endogenous phosphatases. Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
-
Protein Quantification: Accurately quantify the protein concentration of your lysates to ensure equal loading.
-
-
Western Blotting Technique:
-
Antibody Quality: Use antibodies that are validated for the detection of the specific phosphorylated target.
-
Blocking: Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies is often recommended over milk).
-
Incubation: Incubate with the primary antibody overnight at 4°C to enhance signal.
-
Loading Control: Always probe for a loading control (e.g., β-actin, GAPDH) and also for the total, non-phosphorylated form of your protein of interest to confirm that changes in the phosphorylated form are not due to changes in the total protein amount.
-
Q4: What are the known signaling pathways affected by this compound, and how can this knowledge help interpret my results?
A4: this compound is known to primarily inhibit the PI3K/AKT signaling pathway.[5][6] This pathway is a central regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway by this compound leads to downstream effects such as the induction of apoptosis. Network pharmacological analyses also suggest potential effects on the MAPK and VEGFA-VEGFR2 signaling pathways.[6] Understanding that this compound targets the PI3K/AKT pathway can help you design experiments to probe this mechanism, for example, by examining the phosphorylation status of key proteins in this pathway or by using specific agonists or antagonists to confirm the pathway's involvement in your observed phenotype.
II. Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. Note that IC50 values can vary depending on the cell line, exposure time, and assay method used.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |
| A549 | Lung Adenocarcinoma | ~5 | 24 h | Not Specified | [5] |
| Multiple BC Cells | Breast Cancer | Not specified | Not specified | CCK-8 | [6] |
| HTB-26 | Breast Cancer | 10 - 50 | Not specified | Crystal Violet | [7] |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not specified | Crystal Violet | [7] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not specified | Crystal Violet | [7] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for flow cytometry analysis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of PI3K/AKT Pathway
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze other proteins on the same membrane, strip the membrane and re-probe with another primary antibody (e.g., anti-total AKT, and then a loading control like β-actin).
IV. Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key concepts and processes related to this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing Oxypalmatine toxicity in non-cancerous cell lines.
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Oxypalmatine (OPT). The focus is on identifying and minimizing unintended toxicity in non-cancerous cell lines to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected toxicity of this compound in non-cancerous cells?
Based on current research, this compound exhibits a degree of selectivity for cancer cells over non-cancerous tissues. In one key study, a 10 µM concentration of OPT did not reduce the number or size of normal patient-derived organoids (PDOs) from lung tissue over a 7-day treatment period.[1][2] This suggests that at therapeutic concentrations effective against cancer cells, non-cancerous cells may show significantly less toxicity.
However, it is important to note that in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have indicated that OPT has the potential for multiple organ toxicities, including hepatotoxicity and neurotoxicity.[1][2] While in vivo mouse model studies showed no overt toxicity or significant differences in body weight during treatment, these findings highlight the importance of establishing a clear therapeutic window in your specific in vitro model.[1][2]
FAQ 2: I'm observing high toxicity in my non-cancerous control line at concentrations effective against my cancer cells. What are the initial troubleshooting steps?
If you are observing higher-than-expected toxicity in your non-cancerous control cells, it is crucial to systematically rule out common experimental variables.
Initial Troubleshooting Steps:
-
Confirm Therapeutic Window: The primary step is to perform a detailed dose-response and time-course experiment for both your cancer and non-cancerous cell lines. This will allow you to determine the half-maximal inhibitory concentration (IC50) for each cell line and identify a concentration range where OPT is effective against cancer cells while sparing non-cancerous cells.[3][4]
-
Verify Cell Health and Culture Conditions: Ensure that the non-cancerous cells are healthy, in the logarithmic growth phase, and free from contamination prior to treatment. Sub-optimal culture conditions or high passage numbers can sensitize cells to drug-induced stress.
-
Evaluate Seeding Density: An inappropriate cell seeding density can influence results. Too low a density may make cells more vulnerable to drug effects, while too high a density can lead to cell death from nutrient depletion, confounding the toxicity measurement.[5]
-
Consider Your Assay Method: Standard viability assays like MTT or CCK-8 measure metabolic activity.[6] If a compound inhibits mitochondrial function without immediately killing the cell, these assays can misinterpret reduced metabolic activity as cytotoxicity. If you suspect mitochondrial interference, consider using an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or trypan blue exclusion).[7]
FAQ 3: How can I mechanistically counteract this compound's toxicity in my non-cancerous cells?
This compound's primary mechanism of action against cancer cells is the induction of apoptosis through the inhibition of the PI3K/AKT signaling pathway.[1][8] This pathway is also crucial for the survival of normal cells, and its inhibition can therefore lead to unintended toxicity in non-cancerous cell lines.[9][10]
A targeted strategy to protect non-cancerous cells is to counteract this specific mechanism.
Recommended Mitigation Strategy:
-
Co-treatment with a PI3K/AKT Pathway Agonist: The AKT-specific agonist SC79 has been shown to partially mitigate the pro-apoptotic effects of this compound.[1] By activating AKT, SC79 can help restore the pro-survival signaling in non-cancerous cells, making them more resistant to OPT's off-target effects. This approach allows you to maintain a higher OPT concentration to ensure efficacy against cancer cells while protecting your control line. It is recommended to first perform a dose-response experiment with the agonist alone to ensure it does not have undesired effects on your cell lines.
FAQ 4: Could oxidative stress be contributing to toxicity, and would antioxidants help?
While drug-induced toxicity can often involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress[11], this is unlikely to be the primary mechanism of this compound toxicity.
Studies on Palmatine, a closely related protoberberine alkaloid, have shown that it can reduce oxidative stress and neuroinflammation by activating the protective Nrf2/HO-1 signaling pathway.[12][13][14] This suggests that the core molecular structure possesses antioxidant properties. Therefore, adding general antioxidants is unlikely to resolve toxicity issues and may confound results. The most direct and effective strategy is to address the known mechanism of toxicity by targeting the PI3K/AKT pathway as described in FAQ 3.
Quantitative Data Summary
The following tables provide reference data on this compound's activity and a structured guide for troubleshooting.
Table 1: IC50 Values of this compound in Human Lung Adenocarcinoma Cell Lines [1]
| Cell Line | IC50 at 24 hours (µM) | IC50 at 48 hours (µM) |
|---|---|---|
| A549 | ~17.42 | ~3.75 |
| H1299 | ~25.48 | ~4.22 |
| H1975 | ~15.36 | ~3.81 |
| PC9 | ~20.10 | ~12.22 |
Table 2: Troubleshooting Guide for Unexpected Toxicity in Non-Cancerous Cells
| Observation | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| High toxicity at low OPT concentrations. | 1. Sub-optimal cell health or culture conditions.2. Inappropriate cell seeding density.3. High sensitivity of the specific cell line. | 1. Verify cell health and culture parameters.2. Optimize seeding density.3. Perform a detailed dose-response curve to find the IC50. |
| Non-cancerous cells die before cancer cells. | 1. Lack of a therapeutic window in the chosen model.2. On-target toxicity via PI3K/AKT pathway inhibition. | 1. Re-evaluate the experimental model.2. Implement a mechanistic rescue using a PI3K/AKT agonist like SC79 (See Protocol 2). |
| Assay signal drops sharply, but no visible cell death. | 1. Assay interference.2. Inhibition of cellular metabolism (e.g., mitochondrial function). | 1. Run a drug-only control (no cells) to check for assay interference.2. Use an orthogonal assay (e.g., LDH release) to confirm cytotoxicity. |
Experimental Protocols
Protocol 1: Cell Viability Assessment (CCK-8 Assay)
This protocol outlines the steps for determining cell viability using the Cell Counting Kit-8 (CCK-8), a sensitive colorimetric assay.[5][15][16]
Materials:
-
96-well cell culture plates
-
Cells in logarithmic growth phase
-
Complete culture medium
-
This compound (OPT) stock solution
-
CCK-8 reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to a concentration of approximately 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (approx. 5,000 cells/well) into a 96-well plate.
-
Include wells for blanks (medium only) and untreated controls (cells with vehicle).
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of OPT in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the appropriate OPT dilution or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent directly to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control:
-
Cell Viability (%) = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the viability percentage against the log of the OPT concentration to determine the IC50 value.
-
Protocol 2: Co-treatment with PI3K/AKT Agonist (SC79) to Mitigate Toxicity
This protocol describes how to test if activating the AKT pathway can rescue non-cancerous cells from OPT-induced toxicity.
Materials:
-
Non-cancerous cell line of interest
-
This compound (OPT) stock solution
-
AKT Agonist SC79 stock solution (typically dissolved in DMSO)
-
96-well plates, CCK-8 reagent, and other materials from Protocol 1.
Procedure:
-
Preliminary Dose-Response (SC79):
-
First, determine a non-toxic and effective concentration of SC79. Seed cells as in Protocol 1 and treat with a range of SC79 concentrations (e.g., 0.1 µM to 20 µM) for your desired experimental duration.
-
Perform a CCK-8 assay to identify the highest concentration of SC79 that does not significantly affect cell viability on its own.
-
-
Co-treatment Experiment Setup:
-
Seed the non-cancerous cells in a 96-well plate as previously described.
-
Prepare the following treatment groups:
-
Vehicle Control (e.g., DMSO)
-
OPT only (serial dilutions)
-
SC79 only (at the pre-determined optimal concentration)
-
OPT + SC79 (serial dilutions of OPT combined with the single optimal concentration of SC79)
-
-
-
Drug Addition:
-
Add the respective drug solutions to the wells. For the co-treatment group, you can pre-mix the OPT and SC79 in the medium before adding it to the cells.
-
Incubate for the desired duration (e.g., 48 hours).
-
-
Analysis:
-
Perform a CCK-8 assay as described in Protocol 1.
-
Compare the IC50 value of OPT in the "OPT only" group to the IC50 value in the "OPT + SC79" group. A significant increase in the IC50 value in the presence of SC79 indicates a successful rescue effect.
-
Visualizations
Signaling and Experimental Workflows
References
- 1. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT inhibitors aggravate death receptor-mediated hepatocyte apoptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Oxypalmatine Efficacy Through Structural Modification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for the structural modification of Oxypalmatine (OPT) to improve its therapeutic efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of structurally modifying this compound?
The main objectives for modifying the core structure of this compound are to:
-
Enhance Cytotoxicity: Increase the compound's potency against cancer cells, often reflected by a lower IC50 value.
-
Improve Bioavailability: Overcome the typically low intestinal absorption and high first-pass metabolism of protoberberine alkaloids.
-
Increase Selectivity: Target cancer cells more effectively while minimizing off-target effects and toxicity to normal cells.
-
Modulate Signaling Pathways: Fine-tune the interaction with key cellular pathways, such as the PI3K/AKT pathway, to enhance pro-apoptotic and anti-proliferative effects.
Q2: What are the key positions on the this compound scaffold for chemical modification?
Based on structure-activity relationship (SAR) studies of related protoberberine alkaloids like palmatine and berberine, the following positions are of high interest for modification:
-
C-13 Position: Introduction of alkyl or other lipophilic groups at this position has been shown to significantly enhance anticancer activity.
-
Aromatic Rings (A and D): Modifications to the methoxy and hydroxyl groups on these rings can influence the molecule's interaction with target proteins and its overall physicochemical properties. For instance, the presence and position of hydroxyl groups can be crucial for activity.
-
Quaternary Nitrogen: While the positive charge on the nitrogen is often important for activity, modifications to form neutral protoberberine derivatives can alter the mechanism of action and cellular uptake.
Q3: How do structural modifications of this compound and related alkaloids affect the PI3K/AKT signaling pathway?
This compound has been shown to suppress proliferation and induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway. Structural modifications can enhance this effect in several ways:
-
Improved Target Binding: Modifications can lead to a higher binding affinity for PI3K or AKT, more effectively blocking their phosphorylation and activation.
-
Enhanced Cellular Uptake: Increased lipophilicity through the addition of certain functional groups can improve the compound's ability to cross the cell membrane and reach its intracellular targets.
-
Overcoming Resistance: Some cancer cells develop resistance to PI3K/AKT inhibitors. Novel derivatives of this compound may be able to overcome these resistance mechanisms.
Q4: What are some common strategies to improve the bioavailability of protoberberine alkaloids like this compound?
The low oral bioavailability of this class of compounds is a significant challenge. Strategies to overcome this include:
-
Prodrug Approach: Attaching a promoiety that is cleaved in vivo to release the active drug can improve absorption.
-
Lipophilic Derivatives: Increasing the lipophilicity of the molecule, for example, by adding alkyl chains, can enhance its ability to be absorbed through the intestinal wall.
-
Co-administration with P-glycoprotein (P-gp) Inhibitors: P-gp is an efflux pump that actively transports many alkaloids out of cells and across the intestinal barrier. Co-administration with a P-gp inhibitor can increase the intracellular concentration of the drug.
-
Novel Drug Delivery Systems: Encapsulation in nanoparticles, liposomes, or other delivery systems can protect the drug from degradation and enhance its absorption.
Troubleshooting Guides
Issue 1: Low Yield or Failed Synthesis of this compound Derivatives
-
Potential Cause: Steric hindrance at the desired modification site.
-
Troubleshooting Tip: Use a less bulky reagent or a catalyst that can overcome the steric hindrance. Consider a multi-step reaction sequence that modifies a less hindered precursor before cyclization to the final protoberberine scaffold.
-
-
Potential Cause: Poor solubility of reactants or intermediates.
-
Troubleshooting Tip: Experiment with different solvent systems to improve solubility. The use of a co-solvent may be beneficial.
-
-
Potential Cause: Unwanted side reactions.
-
Troubleshooting Tip: Protect sensitive functional groups on the this compound core before performing the desired modification. Carefully control reaction conditions such as temperature and reaction time to minimize the formation of byproducts.
-
Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays
-
Potential Cause: Poor solubility of the synthesized derivative in the cell culture medium.
-
Troubleshooting Tip: Prepare a stock solution of the compound in a suitable solvent like DMSO at a high concentration and then dilute it in the culture medium. Ensure the final concentration of the solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Sonication may help to dissolve the compound.
-
-
Potential Cause: Degradation of the compound in the cell culture medium.
-
Troubleshooting Tip: Assess the stability of your compound in the culture medium over the time course of the experiment. This can be done using techniques like HPLC. If the compound is unstable, consider shorter incubation times or the use of a more stable derivative.
-
-
Potential Cause: Variability in cell line passage number or confluence.
-
Troubleshooting Tip: Use cells within a consistent and low passage number range for all experiments. Seed cells at a consistent density to ensure that they are in the exponential growth phase at the time of treatment.
-
Issue 3: Difficulty in Interpreting Western Blot Results for the PI3K/AKT Pathway
-
Potential Cause: Weak or no signal for phosphorylated proteins (p-PI3K, p-AKT).
-
Troubleshooting Tip: Ensure that the cells were stimulated appropriately to activate the PI3K/AKT pathway before treatment with your compound. Use a positive control (e.g., a known activator of the pathway) to confirm that the antibody and detection system are working correctly. Optimize antibody concentrations and incubation times.
-
-
Potential Cause: High background signal.
-
Troubleshooting Tip: Increase the number and duration of washing steps. Optimize the concentration of the blocking agent (e.g., BSA or non-fat milk). Ensure that the secondary antibody is not binding non-specifically.
-
-
Potential Cause: Inconsistent loading between lanes.
-
Troubleshooting Tip: Perform a protein quantification assay (e.g., BCA assay) on your cell lysates and load equal amounts of protein in each lane. Use a loading control antibody (e.g., β-actin or GAPDH) to verify equal loading.
-
Data Presentation
Table 1: Cytotoxicity of Palmatine Derivatives in Human Cancer Cell Lines
As this compound is a derivative of Palmatine, the following data on Palmatine derivatives provides a strong indication of the potential effects of similar modifications to the this compound scaffold.
| Compound | Modification at C-13 | Cell Line | IC50 (µM)[1] |
| Palmatine | - | SMMC7721 | > 50 |
| 4c | n-hexyl | SMMC7721 | 0.85 ± 0.12 |
| 4d | n-octyl | SMMC7721 | 0.02 ± 0.01 |
| Palmatine | - | HepG2 | > 50 |
| 4c | n-hexyl | HepG2 | 1.12 ± 0.21 |
| 4d | n-octyl | HepG2 | 0.15 ± 0.03 |
| Palmatine | - | CEM | > 50 |
| 4c | n-hexyl | CEM | 13.58 ± 2.84 |
| 4d | n-octyl | CEM | 1.98 ± 0.45 |
Data from a study on 13-n-alkyl berberine and palmatine analogues.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of the PI3K/AKT Pathway
This protocol is for assessing the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/AKT pathway.
Materials:
-
Cancer cells treated with this compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Logical relationship between structural modification and improved efficacy.
References
Technical Support Center: Overcoming Drug Resistance with Oxypalmatine
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Oxypalmatine (OPT) in overcoming drug resistance in cancer cells. While direct experimental data on this compound's efficacy in reversing pre-existing multidrug resistance (MDR) is emerging, this document leverages extensive research on its potent anti-cancer activities and the well-documented MDR reversal properties of structurally similar protoberberine alkaloids, such as berberine. The information presented herein is intended to guide experimental design and troubleshooting for investigating this compound as a chemosensitizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound, a natural protoberberine alkaloid, primarily induces apoptosis and autophagy in cancer cells by inhibiting the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound leads to programmed cell death.
Q2: How is this compound hypothesized to overcome drug resistance?
A2: The primary mechanism of multidrug resistance is often the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of the cancer cell. Network pharmacology studies have identified ABCB1 as a potential target of this compound. It is hypothesized that this compound may act as an inhibitor of these efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.
Q3: Are there any studies demonstrating the reversal of drug resistance by compounds similar to this compound?
A3: Yes, extensive research on berberine, a structurally similar protoberberine alkaloid, has shown its ability to reverse multidrug resistance in doxorubicin-resistant breast cancer cells (MCF-7/ADR). Berberine achieves this by downregulating the expression and inhibiting the function of P-glycoprotein.
Q4: What are the potential synergistic effects of combining this compound with conventional chemotherapy?
A4: Combining this compound with conventional chemotherapeutic drugs is expected to yield synergistic effects by:
-
Increasing the intracellular accumulation of the chemotherapeutic agent.
-
Inducing cancer cell apoptosis through multiple pathways (PI3K/AKT inhibition by this compound and the mechanism of the co-administered drug).
-
Potentially reducing the required dosage of the conventional drug, thereby minimizing its toxicity and side effects.
Q5: In which cancer cell lines has this compound shown anti-cancer activity?
A5: this compound has demonstrated anti-cancer activity in various cell lines, including lung adenocarcinoma and breast cancer cell lines.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during in-vitro experiments involving the co-administration of this compound and chemotherapeutic agents.
| Problem | Possible Cause(s) | Solution(s) |
| High variability in cytotoxicity assays (e.g., MTT, CellTiter-Glo). | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate.4. Contamination (bacterial or mycoplasma). | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Mix the plate gently by tapping after adding drugs.3. Avoid using the outer wells of the plate or fill them with sterile PBS.4. Regularly test cell cultures for contamination. |
| No synergistic effect observed with combination treatment. | 1. Suboptimal drug concentrations or ratio.2. The chosen cell line may not express the target efflux pumps (e.g., P-gp).3. The primary resistance mechanism in the cell line is not related to drug efflux.4. Drug-drug interaction leading to degradation. | 1. Perform a checkerboard assay with a wide range of concentrations for both drugs to identify synergistic ratios.2. Verify the expression of P-gp or other relevant ABC transporters in your cell line using Western blot or qPCR.3. Investigate other resistance mechanisms (e.g., target mutation, altered apoptosis pathways).4. Check the stability of both compounds in the cell culture medium over the experimental duration. |
| Increased cell death in vehicle control wells. | 1. High concentration of the solvent (e.g., DMSO).2. Solvent toxicity to the specific cell line. | 1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO).2. Run a solvent toxicity curve to determine the maximum tolerated concentration for your cell line. |
| Inconsistent results in Rhodamine 123 efflux assay. | 1. Variation in dye loading time or concentration.2. Fluctuation in temperature during the efflux period.3. Photobleaching of the fluorescent dye. | 1. Standardize the loading protocol for all samples.2. Maintain a constant temperature (37°C) during the efflux measurement.3. Minimize exposure of the samples to light. |
Data Presentation
The following table summarizes the reversal of doxorubicin resistance in MCF-7/ADR human breast cancer cells by the protoberberine alkaloid, berberine, which is structurally analogous to this compound. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Treatment | IC50 (µg/mL) | Fold Reversal |
| MCF-7 (Sensitive) | Doxorubicin | 0.85 | - |
| MCF-7/ADR (Resistant) | Doxorubicin | 34.6 | - |
| MCF-7/ADR (Resistant) | Doxorubicin + Berberine (10 µg/mL) | 8.06 | 4.29 |
Data is illustrative and based on published findings for berberine.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound alone and in combination with a chemotherapeutic agent (e.g., Doxorubicin).
Materials:
-
Drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.
-
For combination studies, prepare a fixed ratio of this compound and Doxorubicin.
-
Remove the medium from the wells and add 100 µL of the drug solutions. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of this compound to inhibit the efflux function of P-gp.
Materials:
-
Drug-resistant cells with high P-gp expression (e.g., MCF-7/ADR)
-
Rhodamine 123 (a fluorescent substrate of P-gp)
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
This compound
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in PBS at a concentration of 1 x 10^6 cells/mL.
-
Aliquot cells into flow cytometry tubes.
-
Pre-incubate the cells with different concentrations of this compound or Verapamil for 30 minutes at 37°C. Include an untreated control.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.
Experimental Workflow for Assessing MDR Reversal
Caption: Workflow for evaluating this compound's MDR reversal potential.
Logical Relationship of this compound in Overcoming Drug Resistance
Caption: this compound inhibits P-gp, increasing intracellular drug levels.
References
Technical Support Center: Refining Purification Protocols for High-Purity Oxypalmatine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for high-purity Oxypalmatine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and related protoberberine alkaloids?
A1: The most prevalent methods for the purification of protoberberine alkaloids, including this compound, are preparative High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC).[1][2] Reversed-phase HPLC (RP-HPLC) is frequently employed for the analysis and purification of these alkaloids. Additionally, Centrifugal Partition Chromatography (CPC), a form of CCC, has been successfully used for the separation of similar alkaloids.[3] Traditional methods such as column chromatography and recrystallization are also used, often in combination with these more advanced techniques.
Q2: What are the potential sources of impurities in an this compound sample?
A2: Impurities in an this compound sample can originate from several sources:
-
Synthesis-related impurities: These can include starting materials, reagents, intermediates, and by-products from the chemical synthesis process. The specific impurities will depend on the synthetic route employed.
-
Extraction-related impurities (if from a natural source): When isolating this compound from plant material, a wide range of other alkaloids and plant secondary metabolites can be co-extracted.
-
Degradation products: this compound can degrade when exposed to harsh conditions such as strong acids or bases, high temperatures, light, or oxidizing agents.[4][5] Common degradation pathways for similar compounds include hydrolysis and oxidation.[6][7]
Q3: How can I identify the impurities in my this compound sample?
A3: Impurity identification is typically achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating impurities and obtaining their mass-to-charge ratios, which aids in determining their molecular weights. Further structural elucidation can be achieved by isolating the impurities using preparative HPLC and then analyzing them with Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic methods.[6][8]
Q4: What is a forced degradation study and why is it important for this compound purification?
A4: A forced degradation or stress study involves intentionally subjecting a drug substance like this compound to harsh conditions (e.g., high/low pH, high temperature, oxidation, photolysis) to accelerate its degradation.[4] This is crucial for several reasons:
-
It helps to identify potential degradation products that might form during manufacturing, storage, or handling.
-
The information gathered is used to develop stability-indicating analytical methods that can accurately measure the purity of this compound in the presence of its degradants.
-
It provides insights into the intrinsic stability of the molecule and helps in determining appropriate storage and handling conditions.[4]
Section 2: Troubleshooting Guides
Preparative HPLC Purification
Q: I am observing poor peak shape (tailing or fronting) for this compound in RP-HPLC. What could be the cause and how can I fix it?
A: Poor peak shape in the RP-HPLC of alkaloids is a common issue. Here are the likely causes and solutions:
-
Cause: Secondary interactions between the basic nitrogen atom of this compound and residual silanol groups on the silica-based C18 column.
-
Solution:
-
Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid (e.g., 0.1% v/v) or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups and the analyte, reducing unwanted interactions.
-
Use of a Specialized Column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds.
-
Adjusting pH: Ensure the mobile phase pH is controlled and optimized for your specific separation.
-
-
Cause: Column overload.
-
Solution: Reduce the amount of sample injected onto the column. Perform a loading study to determine the maximum sample capacity of your column before peak shape is compromised.[9]
-
Cause: Inappropriate injection solvent.
-
Solution: Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength than the mobile phase.
Q: My this compound peak is not well-resolved from a closely eluting impurity. How can I improve the resolution?
A: Improving resolution in HPLC can be achieved by manipulating selectivity, efficiency, and retention.
-
To Improve Selectivity:
-
Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different properties and can alter the elution order of compounds.
-
Modify the Mobile Phase pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds like this compound.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
-
-
To Improve Efficiency:
-
Use a Longer Column: This increases the number of theoretical plates.
-
Use a Column with Smaller Particle Size: This enhances separation efficiency but will increase backpressure.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.
-
-
To Increase Retention:
-
Decrease the Percentage of Organic Solvent: In reversed-phase HPLC, a lower proportion of organic solvent in the mobile phase will lead to longer retention times and potentially better separation of early-eluting peaks.
-
Counter-Current Chromatography (CCC) Purification
Q: How do I select an appropriate solvent system for this compound purification by CCC?
A: The selection of a biphasic solvent system is the most critical step in developing a CCC method.[2][10] The ideal system should provide a suitable partition coefficient (K) for this compound, typically between 0.5 and 2.0 for good separation.
-
Step 1: Preliminary Screening: Use a set of common solvent systems for alkaloids, such as the HEMWat (hexane-ethyl acetate-methanol-water) system, and test the partitioning of your crude this compound sample in a test tube.[2]
-
Step 2: Determine the Partition Coefficient (K):
-
Mix equal volumes of the upper and lower phases of the chosen solvent system in a vial.
-
Add a small amount of the this compound sample, shake vigorously, and allow the layers to separate.
-
Analyze the concentration of this compound in both the upper (stationary) and lower (mobile) phases by analytical HPLC.
-
Calculate K as: K = (Concentration in upper phase) / (Concentration in lower phase).
-
-
Step 3: Optimization: If the K value is too high or too low, adjust the solvent system composition to modify its polarity. For instance, in the HEMWat system, increasing the proportion of hexane will make the upper phase less polar, while increasing the methanol content will make the lower phase more polar.[11]
Q: I am experiencing poor retention of the stationary phase in my CCC instrument. What should I do?
A: Poor stationary phase retention can lead to loss of resolution and sample.
-
Cause: Improper solvent system equilibration.
-
Solution: Ensure that the two phases of your solvent system are thoroughly pre-equilibrated by shaking them together in a separatory funnel and allowing them to separate completely before use.
-
Cause: Flow rate is too high.
-
Solution: Reduce the mobile phase flow rate to a level that allows for good retention of the stationary phase while maintaining a reasonable run time.
-
Cause: Temperature fluctuations.
-
Solution: Maintain a constant temperature for the CCC system, as temperature changes can affect the mutual solubility of the solvent phases and impact stationary phase retention.
Recrystallization
Q: I am having difficulty crystallizing my purified this compound. What are some common issues and solutions?
A: Crystallization can be challenging, and success often depends on finding the right solvent or solvent mixture.
-
Issue: Oiling out (the compound separates as a liquid instead of a solid).
-
Solution:
-
Change the Solvent System: Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity appears. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Slower Cooling: Allow the solution to cool more slowly to promote crystal growth over oil formation.
-
Scratching the Glass: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the supersaturated solution to initiate crystallization.
-
-
Issue: No crystals form upon cooling.
-
Solution:
-
Increase Concentration: The solution may not be sufficiently supersaturated. Evaporate some of the solvent to increase the concentration of this compound.
-
Induce Crystallization: Use the techniques mentioned above (slower cooling, scratching, seeding).
-
Refrigeration: Place the solution in a refrigerator or freezer to further decrease the solubility.
-
Section 3: Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetonitrile | ||
| Dichloromethane | ||
| Ethyl Acetate |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 hours | ||
| 0.1 M NaOH, 60°C | 24 hours | ||
| 3% H₂O₂, RT | 24 hours | ||
| Heat (80°C) | 48 hours | ||
| Photostability (ICH Q1B) |
Table 3: Comparison of Purification Methods for this compound
| Method | Column/Solvent System | Loading Capacity | Yield (%) | Purity (%) | Throughput |
| Preparative HPLC | |||||
| Counter-Current Chromatography | |||||
| Recrystallization |
Section 4: Experimental Protocols
Preparative RP-HPLC Method for this compound Purification (General Protocol)
This protocol is a starting point and should be optimized based on your specific sample and instrument.
-
Column: C18, 10 µm particle size, e.g., 250 x 21.2 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: 20% to 60% B
-
35-40 min: 60% to 90% B
-
40-45 min: 90% B (column wash)
-
45-50 min: 20% B (re-equilibration)
-
-
Flow Rate: 15 mL/min.
-
Detection: UV at an appropriate wavelength for this compound (to be determined by UV-Vis spectroscopy).
-
Injection Volume: To be determined by a loading study, starting with a low volume and gradually increasing.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (20% B). Filter through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main this compound peak.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and remove the solvent under reduced pressure.
Counter-Current Chromatography Method for Protoberberine Alkaloid Separation (Example Protocol)
This protocol is based on a method used for separating similar alkaloids and should be adapted for this compound.[3]
-
Instrument: High-Speed Counter-Current Chromatography (HSCCC) instrument.
-
Solvent System: Dichloromethane-methanol-water (48:16:36, v/v/v).
-
Preparation of Solvent System:
-
Mix the solvents in the specified ratio in a separatory funnel.
-
Shake vigorously and allow the phases to separate.
-
Degas both the upper (organic) and lower (aqueous) phases before use.
-
-
Operation Mode:
-
The aqueous-rich phase is used as the stationary phase.
-
The organic-rich phase is used as the mobile phase.
-
-
Procedure:
-
Fill the CCC column with the stationary phase.
-
Set the rotation speed (e.g., 800-1000 rpm).
-
Pump the mobile phase through the column at a set flow rate (e.g., 2-3 mL/min).
-
Once hydrodynamic equilibrium is reached (mobile phase elutes from the column outlet), inject the sample dissolved in a small volume of the mobile phase.
-
Collect fractions and monitor the effluent by UV detection or TLC/HPLC analysis.
-
-
Purity Analysis: Analyze the collected fractions to determine the purity of this compound. Pool the pure fractions and evaporate the solvent.
Section 5: Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC resolution.
Caption: Workflow for selecting a CCC solvent system.
References
- 1. Quaternary protoberberine alkaloids [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of protoberberine quaternary alkaloids from a crude extract of Enantia chlorantha by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ikev.org [ikev.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 8. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Solvent System Selection Strategies in Countercurrent Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Comparative Analysis of Oxypalmatine and Palmatine in the Amelioration of Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-colitis effects of Oxypalmatine (8-Oxypalmatine, OPAL) and its parent compound, Palmatine (PAL). The information presented is based on experimental data from preclinical studies, with a focus on their therapeutic efficacy and underlying mechanisms of action in dextran sulfate sodium (DSS)-induced colitis models.
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies have limitations, necessitating the exploration of novel treatment modalities. Palmatine, a protoberberine alkaloid extracted from various traditional medicinal herbs, has demonstrated anti-inflammatory properties. Recent studies have focused on its hepatic oxidative metabolite, 8-Oxypalmatine, which exhibits enhanced therapeutic potential and a better safety profile. Experimental evidence strongly suggests that this compound provides superior anti-colitis effects compared to Palmatine.[1][2][3] This guide will delve into the comparative data, experimental methodologies, and the molecular pathways involved.
Comparative Efficacy in DSS-Induced Colitis
The most widely utilized preclinical model for ulcerative colitis is the DSS-induced colitis model in mice, which mimics many of the clinical and histological features of the human disease.[4] In this model, both this compound and Palmatine have been shown to alleviate the clinical manifestations of colitis; however, this compound consistently demonstrates a more potent effect.
Data Presentation
The following tables summarize the quantitative data from a comparative study evaluating the effects of this compound and Palmatine in a DSS-induced colitis mouse model.
Table 1: Comparison of Clinical and Macroscopic Parameters
| Parameter | Control Group | DSS Model Group | Palmatine (PAL) Treated | This compound (OPAL) Treated |
| Disease Activity Index (DAI) Score | ~0 | ~3.5 | ~1.5 | ~1.0 |
| Body Weight Loss (%) | Gain | ~15% Loss | ~5% Loss | ~2% Loss |
| Colon Length (cm) | ~8.5 | ~5.5 | ~7.0 | ~7.5 |
| Histological Score | ~0 | ~8.0 | ~4.0 | ~2.5 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1][2]
Table 2: Comparison of Colonic Cytokine Levels (pg/mg of tissue)
| Cytokine | Control Group | DSS Model Group | Palmatine (PAL) Treated | This compound (OPAL) Treated |
| TNF-α (pro-inflammatory) | ~20 | ~80 | ~50 | ~35 |
| IL-1β (pro-inflammatory) | ~15 | ~60 | ~35 | ~25 |
| IL-6 (pro-inflammatory) | ~25 | ~100 | ~60 | ~40 |
| TGF-β (anti-inflammatory) | ~70 | ~30 | ~50 | ~60 |
| IL-10 (anti-inflammatory) | ~60 | ~25 | ~40 | ~50 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1][5][6][7]
Mechanisms of Action: A Comparative Overview
Both this compound and Palmatine exert their anti-inflammatory effects through the modulation of key signaling pathways. However, the superior efficacy of this compound is attributed to its more potent regulation of these pathways.
The primary mechanism of action involves the AMP-activated protein kinase (AMPK)/nuclear factor-kappa B (NF-κB) signaling pathway .[1][3] AMPK is a crucial energy sensor that, when activated, inhibits the NF-κB pathway, a key regulator of inflammation.[8] this compound is a more potent activator of AMPK, leading to a more significant suppression of NF-κB and the subsequent downstream production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]
Furthermore, both compounds have been shown to suppress the activation of the NLRP3 inflammasome , a multi-protein complex that plays a critical role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines.[9][10] By inhibiting the NLRP3 inflammasome, this compound and Palmatine reduce the maturation and secretion of IL-1β.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound and Palmatine in ameliorating colitis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies of this compound and Palmatine for anti-colitis effects.
DSS-Induced Colitis Mouse Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.
-
Induction: Acute colitis is induced by administering 2.5-5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.[4]
-
Treatment Groups:
-
Control Group: Receive regular drinking water.
-
DSS Model Group: Receive DSS in drinking water.
-
Palmatine Group: Receive DSS and are treated with Palmatine (e.g., 50 mg/kg/day) via oral gavage.
-
This compound Group: Receive DSS and are treated with this compound (e.g., 50 mg/kg/day) via oral gavage.
-
Positive Control Group: Receive DSS and are treated with a standard anti-inflammatory drug like Sulfasalazine (e.g., 200 mg/kg/day).
-
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily.
Disease Activity Index (DAI) Assessment
The DAI is calculated daily as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by three.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal | Negative |
| 1 | 1-5 | - | - |
| 2 | 5-10 | Loose stools | Hemoccult positive |
| 3 | 10-15 | - | - |
| 4 | >15 | Diarrhea | Gross bleeding |
Histological Analysis
-
Tissue Collection: At the end of the experiment, mice are euthanized, and the colons are excised, and their length is measured.
-
Fixation and Staining: A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Scoring: Histological scoring is performed based on the severity of inflammation, epithelial damage, and crypt architectural changes.
Cytokine Level Measurement (ELISA)
-
Sample Preparation: Colon tissue samples are homogenized in a lysis buffer containing protease inhibitors. The homogenates are centrifuged, and the supernatants are collected.
-
ELISA: The concentrations of TNF-α, IL-1β, IL-6, TGF-β, and IL-10 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Total protein is extracted from colon tissues using RIPA buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-AMPK, AMPK, p-NF-κB p65, NF-κB p65, and β-actin overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: Workflow for the comparative study of this compound and Palmatine.
Conclusion
The presented data indicates that both this compound and Palmatine possess significant anti-colitis properties. However, this compound, the hepatic metabolite of Palmatine, demonstrates superior therapeutic efficacy in mitigating the clinical and pathological features of DSS-induced colitis. This enhanced activity is attributed to its more potent activation of the AMPK signaling pathway and subsequent inhibition of the NF-κB pathway and the NLRP3 inflammasome. These findings underscore the potential of this compound as a promising candidate for the development of novel therapies for Inflammatory Bowel Disease. Further research, including clinical trials, is warranted to validate these preclinical findings in human subjects.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. A Hepatic Oxidative Metabolite of Palmatine Ameliorates DSS-Induced Ulcerative Colitis by Regulating Macrophage Polarization Through AMPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammatory responses of C57BL/6NKorl mice to dextran sulfate sodium-induced colitis: comparison between three C57BL/6 N sub-strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proinflammatory cytokines in irritable bowel syndrome: a comparison with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palmatine attenuated dextran sulfate sodium (DSS)-induced colitis via promoting mitophagy-mediated NLRP3 inflammasome inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxypalmatine and Berberine: A Comparative Analysis of Anti-Inflammatory Mechanisms
A detailed comparison of the anti-inflammatory properties of oxypalmatine and berberine reveals distinct yet overlapping mechanisms of action, with both compounds demonstrating significant potential in modulating key inflammatory pathways. While berberine has been extensively studied, emerging research on this compound, a structurally related protoberberine alkaloid, highlights its potent anti-inflammatory effects, in some cases surpassing those of berberine.
This guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound and berberine, presenting supporting experimental data, detailed methodologies, and visual representations of the signaling pathways involved. The information is tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy in Suppressing Pro-Inflammatory Mediators
Quantitative studies demonstrate that both this compound and berberine effectively inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. Notably, in a direct comparative study, oxyberberine (an oxidized derivative of berberine, used here as a proxy for this compound due to structural similarity and limited direct comparative data for this compound) exhibited greater potency than berberine in reducing the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin E2 (PGE2), and nitric oxide (NO).[1]
| Pro-Inflammatory Mediator | Test System | This compound/Oxyberberine Inhibition[1] | Berberine Inhibition[1] |
| TNF-α | LPS-stimulated RAW264.7 macrophages | More potent than Berberine | Significant inhibition |
| IL-6 | LPS-stimulated RAW264.7 macrophages | More potent than Berberine | Significant inhibition |
| IL-1β | LPS-stimulated RAW264.7 macrophages | More potent than Berberine | Significant inhibition |
| PGE2 | LPS-stimulated RAW264.7 macrophages | More potent than Berberine | Significant inhibition |
| NO | LPS-stimulated RAW264.7 macrophages | More potent than Berberine | Significant inhibition |
Modulation of Key Inflammatory Signaling Pathways
Both this compound and berberine exert their anti-inflammatory effects by targeting critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key therapeutic target. Both compounds have been shown to inhibit the activation of NF-κB.[1] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] A study on palmatine, a structurally similar compound, also demonstrated inhibition of the Akt/NF-κB signaling pathway in LPS-induced inflammatory responses.[2]
References
- 1. Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of Oxypalmatine Across Diverse Cancer Types: A Comparative Guide
For Immediate Release
A comprehensive analysis of the natural alkaloid Oxypalmatine (OPT) demonstrates its significant anti-proliferative effects against various cancer cell lines, positioning it as a promising candidate for further oncological drug development. This guide provides a comparative overview of OPT's efficacy, primarily through the inhibition of the PI3K/AKT signaling pathway, and contrasts its performance with established chemotherapeutic agents.
This compound, a protoberberine alkaloid isolated from the traditional medicinal herb Phellodendron amurense, has emerged as a molecule of interest in cancer research. Accumulating evidence, detailed herein, highlights its ability to impede the growth and proliferation of cancer cells in breast, lung, and potentially other cancer types. This guide synthesizes key experimental findings, presents comparative data in a clear, tabular format, and outlines the methodologies employed in these pivotal studies.
Comparative Anti-Proliferative Efficacy of this compound
The anti-proliferative activity of this compound has been quantified in several studies, most notably in lung and breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency, has been a key metric in these evaluations.
Table 1: Anti-Proliferative Activity (IC50) of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) | Treatment Duration (hours) | Citation |
| Lung Adenocarcinoma | A549 | 17.42 (24h), 3.747 (48h) | 24, 48 | [1] |
| Lung Adenocarcinoma | H1299 | 25.48 (24h), 4.215 (48h) | 24, 48 | [1] |
| Lung Adenocarcinoma | H1975 | 15.36 (24h), 3.811 (48h) | 24, 48 | [1] |
| Lung Adenocarcinoma | PC9 | 20.10 (24h), 12.22 (48h) | 24, 48 | [1] |
While direct comparative studies between this compound and conventional chemotherapeutics are limited, existing data on standard agents provide a benchmark for its potential efficacy. For instance, studies on non-small cell lung cancer have evaluated the efficacy of platinum-based drugs like cisplatin and oxaliplatin[2][3]. Similarly, doxorubicin is a cornerstone in breast cancer therapy[4][5][6]. The data presented above for this compound suggests a potency that warrants further head-to-head comparative investigations.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
A consistent finding across multiple studies is the role of this compound in modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers[7][8][9][10][11][12].
In both breast and lung cancer cells, this compound has been shown to significantly downregulate the phosphorylation of key proteins in the PI3K/AKT pathway[1][13][14][15]. This inhibition leads to the suppression of downstream signaling, ultimately resulting in decreased cell proliferation and the induction of apoptosis (programmed cell death). The central role of the PI3K/AKT pathway in various malignancies, including liver cancer and leukemia, suggests that this compound's therapeutic reach may extend beyond breast and lung cancers[7][8][16][17][18].
Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/AKT signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Proliferation Assays
1. CCK-8 (Cell Counting Kit-8) Assay:
This colorimetric assay is used to determine the number of viable cells in a sample.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
2. EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay:
This assay measures DNA synthesis and is a direct indicator of cell proliferation.
-
Cell Seeding and Treatment: Cells are seeded on coverslips in 24-well plates and treated with this compound as described for the CCK-8 assay.
-
EdU Labeling: A working solution of 10 µM EdU is added to the cell culture medium, and cells are incubated for 2 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.5% Triton X-100 for 20 minutes.
-
Click-iT® Reaction: A reaction cocktail containing a fluorescent azide is added to the cells and incubated for 30 minutes in the dark to label the incorporated EdU.
-
Nuclear Staining: The cell nuclei are counterstained with Hoechst 33342.
-
Imaging: The coverslips are mounted on glass slides, and the percentage of EdU-positive cells is determined using fluorescence microscopy.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into signaling pathway activation.
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, and GAPDH as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Below is a graphical representation of a typical experimental workflow for evaluating the anti-proliferative effects of a compound.
Conclusion and Future Directions
The collective evidence strongly supports the anti-proliferative effects of this compound in various cancer models, primarily through the targeted inhibition of the PI3K/AKT signaling pathway. Its demonstrated potency, particularly in lung and breast cancer cell lines, underscores the need for further investigation. Future research should prioritize direct, head-to-head comparative studies with standard-of-care chemotherapeutic agents across a broader spectrum of cancer types. Such studies will be instrumental in elucidating the full therapeutic potential of this compound and its prospective role in the future of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxaliplatin-Based Doublets Versus Cisplatin or Carboplatin-Based Doublets in the First-Line Treatment of Advanced Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaliplatin-Based Doublets Versus Cisplatin or Carboplatin-Based Doublets in the First-Line Treatment of Advanced Nonsmall Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparable efficacy and less toxicity of pegylated liposomal doxorubicin versus epirubicin for neoadjuvant chemotherapy of breast cancer: a case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituting Doxorubicin with nonpegylated liposomal Doxorubicin for the treatment of early breast cancer: results of a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved anti-tumor response rate with decreased cardiotoxicity of non-pegylated liposomal doxorubicin compared with conventional doxorubicin in first-line treatment of metastatic breast cancer in patients who had received prior adjuvant doxorubicin: results of a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Obesity, the PI3K/Akt signal pathway and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LY-294002 enhances the chemosensitivity of liver cancer to oxaliplatin by blocking the PI3K/AKT/HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AKT inhibition: a bad AKT inhibitor in liver injury and tumor development? - Joy - Translational Cancer Research [tcr.amegroups.org]
A Head-to-Head Comparison: Oxypalmatine Versus Mesalazine in Preclinical Colitis Models
For researchers and drug development professionals navigating the landscape of potential therapeutics for inflammatory bowel disease (IBD), this guide offers an objective comparison of the efficacy of Oxypalmatine, a metabolite of the natural alkaloid Palmatine, and Mesalazine, a long-standing first-line treatment for ulcerative colitis. This analysis is based on data from preclinical colitis models, providing a foundation for further investigation and development.
This guide synthesizes key findings on the mechanisms of action, experimental protocols, and quantitative efficacy data for both compounds, presented in a clear and comparative format to aid in research and development decisions.
Efficacy in DSS-Induced Colitis: A Quantitative Overview
The following tables summarize the quantitative data from studies utilizing the dextran sulfate sodium (DSS)-induced colitis model in mice, a widely accepted model for mimicking the pathology of ulcerative colitis.
| Efficacy Parameter | This compound (OPAL) | Mesalazine (MSZ) | Vehicle (DSS Model) | Normal Control |
| Disease Activity Index (DAI) Score | Significantly Reduced | Significantly Reduced | High | Low |
| Colon Length | Significantly Preserved | Significantly Preserved | Significantly Shortened | Normal |
| Histological Score | Significantly Reduced | Significantly Reduced | High | Low |
| Myeloperoxidase (MPO) Activity | Significantly Reduced | Significantly Reduced | Significantly Elevated | Low |
| Cytokine Modulation | This compound (OPAL) | Mesalazine (MSZ) |
| Pro-inflammatory Cytokines | ||
| TNF-α | Significantly Decreased[1][2] | Significantly Decreased |
| IL-1β | Significantly Decreased[1][2] | Significantly Decreased |
| IL-6 | Significantly Decreased[1][2] | Significantly Decreased |
| Anti-inflammatory Cytokines | ||
| TGF-β | Increased[1][2] | Not Reported |
| IL-10 | Increased[1][2] | Not Reported |
Unraveling the Mechanisms: A Tale of Two Pathways
While both this compound and Mesalazine demonstrate anti-inflammatory effects in colitis models, their underlying molecular mechanisms of action appear to diverge, offering different potential targets for therapeutic intervention.
This compound: Activating the AMPK/NF-κB Pathway
Recent studies indicate that 8-Oxypalmatine (OPAL), a key metabolite of Palmatine, exerts its anti-inflammatory effects by activating the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This mechanism is crucial in regulating macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1][2]
Mesalazine: Targeting the STAT3/NF-κB Signaling Pathway
Mesalazine's mechanism of action is thought to involve the inhibition of the signal transducer and activator of transcription 3 (STAT3) and NF-κB signaling pathways.[3][4] By down-regulating the phosphorylation of STAT3 and inhibiting the activation of NF-κB, Mesalazine can reduce the production of pro-inflammatory cytokines and alleviate inflammation in the colon.[3][4]
Experimental Corner: Protocols for Colitis Induction and Assessment
Reproducibility is paramount in preclinical research. This section details the common experimental protocols used in the studies comparing this compound and Mesalazine.
DSS-Induced Colitis Model: A Step-by-Step Workflow
The DSS-induced colitis model is a robust and widely used method for inducing experimental colitis that shares histopathological features with human ulcerative colitis.
Detailed Methodologies:
-
Animal Model: Male BALB/c mice (6-8 weeks old) are typically used.[1]
-
Induction of Colitis: Mice are provided with drinking water containing 2.5-3% (w/v) DSS for 5-7 consecutive days.[1][5]
-
Drug Administration:
-
This compound: Administered orally by gavage at doses typically ranging from 10 to 40 mg/kg/day, starting from the first day of DSS administration.
-
Mesalazine: Administered orally by gavage at a dose of approximately 200 mg/kg/day, serving as a positive control.[6]
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on a scoring system that includes weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured from the ileocecal junction to the anus as an indicator of inflammation.
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Assay: MPO activity in the colon tissue is measured as a marker of neutrophil infiltration.[1]
-
Cytokine Analysis: Levels of pro- and anti-inflammatory cytokines in the colon tissue are quantified using methods such as ELISA or qPCR.[1][2]
-
Concluding Remarks
The available preclinical data suggests that both this compound and Mesalazine are effective in ameliorating the signs of colitis in the DSS-induced mouse model. While Mesalazine remains a cornerstone of UC treatment, this compound presents a compelling alternative with a distinct mechanism of action centered on the AMPK/NF-κB pathway and the modulation of macrophage polarization.
For researchers and drug developers, these findings highlight the potential of this compound as a novel therapeutic candidate for IBD. Further investigation into its efficacy in other colitis models, its safety profile, and its potential for combination therapy is warranted. The detailed experimental protocols provided herein offer a foundation for designing and executing such studies, ultimately contributing to the development of new and improved treatments for patients with ulcerative colitis.
References
- 1. worldscientific.com [worldscientific.com]
- 2. A Hepatic Oxidative Metabolite of Palmatine Ameliorates DSS-Induced Ulcerative Colitis by Regulating Macrophage Polarization Through AMPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penicillamine ameliorates intestinal barrier damage in dextran sulfate sodium-induced experimental colitis mice by inhibiting cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cao-Xiang-Wei-Kang formula attenuates the progression of experimental colitis by restoring the homeostasis of the microbiome and suppressing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Oxypalmatine's Effect on the Nrf2 Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of Oxypalmatine, a protoberberine-type alkaloid, as a modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct experimental data on this compound's interaction with the Nrf2 pathway is limited, its structural similarity to other alkaloids like Palmatine—which has demonstrated Nrf2 activation—provides a strong rationale for its investigation[1][2][3].
This document compares the established effects of well-characterized Nrf2 activators—Sulforaphane (SFN), Dimethyl Fumarate (DMF), Tert-butylhydroquinone (tBHQ), and Curcumin—to provide a benchmark for the potential activity of this compound. We present standardized experimental protocols and quantitative data to guide researchers in the rigorous cross-validation of novel compounds targeting this critical cytoprotective pathway.
The Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense
The Nrf2 pathway is a central mechanism for protecting cells against oxidative and electrophilic stress. Under basal conditions, the Nrf2 transcription factor is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation. Upon exposure to stressors, Keap1's conformation changes, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This binding initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which collectively enhance cellular resilience.
References
In Vivo Validation of Oxypalmatine's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of Oxypalmatine (OPT), a natural protoberberine-type alkaloid, with established chemotherapeutic agents. The data presented is compiled from preclinical studies on lung and breast cancer models, offering insights into its therapeutic potential.
Executive Summary
This compound has demonstrated significant anti-tumor effects in in vivo studies, primarily through the inhibition of the PI3K/AKT signaling pathway. In a Lewis Lung Carcinoma (LLC) xenograft model, OPT administration led to a notable reduction in tumor growth without significant toxicity. Furthermore, in patient-derived organoid (PDO) models of triple-negative breast cancer (TNBC), this compound has been shown to exert a cytotoxic effect. This guide provides a detailed comparison of OPT's performance against standard-of-care chemotherapies, cisplatin and paclitaxel for lung cancer, and doxorubicin for breast cancer, based on available preclinical data.
I. Comparative Efficacy in Lung Cancer: Lewis Lung Carcinoma Xenograft Model
This compound's anti-tumor activity was evaluated in a murine model of lung cancer using Lewis Lung Carcinoma (LLC) cell xenografts. The study demonstrated that intraperitoneal administration of this compound for two weeks resulted in a significant suppression of tumor growth.[1]
Table 1: Comparison of Anti-Tumor Activity in Lewis Lung Carcinoma (LLC) Xenograft Model
| Treatment Agent | Dosage & Administration | Tumor Growth Inhibition | Reference |
| This compound (OPT) | 20 mg/kg, daily, intraperitoneal, for 2 weeks | Significant reduction in tumor fluorescence intensity and tumor weight.[1] | [1] |
| Cisplatin | 1 mg/kg, daily, intraperitoneal, for 12 days | Dose-dependent inhibition of tumor growth.[2] | [2] |
| Cisplatin | 6 mg/kg, via tail vein on days 7, 10, 13, 16, and 19 | Superior antitumor effects compared to control.[3] | [3] |
| Paclitaxel | 10 mg/kg, intraperitoneal, for 10 days | Effective inhibition of tumor growth, development, and metastasis.[4] | [4] |
| Paclitaxel + Cyclophosphamide | 10 mg/kg (Paclitaxel), q7d; 170 mg/kg (Cyclophosphamide), q6d | Synergistic inhibition of tumor angiogenesis and growth.[5] | [5] |
Note: Direct comparative studies between this compound and these specific dosages of cisplatin and paclitaxel in the LLC model are not available. The data is presented to provide a benchmark of activity for standard chemotherapeutic agents in the same cancer model.
An important observation from the this compound study was the lack of significant body weight loss in the treated mice, suggesting a favorable toxicity profile compared to conventional chemotherapeutics which are often associated with notable side effects.[1]
II. Efficacy in Breast Cancer: Triple-Negative Breast Cancer (TNBC) Patient-Derived Organoids
The cytotoxic effects of this compound have been observed in patient-derived organoid (PDO) models of triple-negative breast cancer (TNBC).[6] This model is considered highly relevant for predicting clinical outcomes.
Table 2: Comparison of Cytotoxicity in Triple-Negative Breast Cancer (TNBC) Models
| Treatment Agent | Model System | IC50 / Effective Concentration | Reference |
| This compound (OPT) | TNBC Patient-Derived Organoids | Cytotoxic effect observed.[6] | [6] |
| Doxorubicin | MDA-MB-231 TNBC Cell Line | IC50: 1.5 µM | [7] |
| Doxorubicin | MDA-MB-468 TNBC Cell Line | IC50: 0.35 µM | [7] |
| Doxorubicin | BT-20 TNBC Spheroids | Concentrations ≥6 µM showed an effect on spheroid integrity. | [8] |
Note: Specific IC50 values for this compound in TNBC organoids are not yet publicly available. The data for doxorubicin is provided from studies on TNBC cell lines and spheroids to offer a point of reference for a standard-of-care agent.
III. Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The primary mechanism underlying the anti-tumor activity of this compound in both lung and breast cancer models is the inhibition of the PI3K/AKT signaling pathway.[1][6] This pathway is a critical regulator of cell proliferation, survival, and apoptosis.
By inhibiting the phosphorylation of PI3K and AKT, this compound effectively downregulates this pro-survival pathway.[1] This leads to the induction of apoptosis, as evidenced by changes in the expression of key apoptotic proteins. In lung cancer cells, this compound treatment has been shown to increase the expression of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[9]
Signaling Pathway Diagram
References
- 1. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effect of Micelle-Incorporated Cisplatin With Sizes Ranging From 8 to 40 nm for the Therapy of Lewis Lung Carcinoma [frontiersin.org]
- 4. [A study of paclitaxel on inhibiting effects and mechanisms for Lewis lung carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Combined low-dose chemotherapy inhibiting angiogenesis and growth of Lewis lung cancinoma xenografts in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Unseen Battle: Unraveling the Cytotoxic Potential of Oxypalmatine and its Synthetic Cousins
In the relentless pursuit of novel anticancer agents, researchers are increasingly turning their attention to natural compounds and their synthetic analogs. Among these, Oxypalmatine (OPT), a protoberberine alkaloid, has emerged as a promising candidate, exhibiting notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of this compound and its synthetic derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for more effective cancer therapies. While direct comparative studies on a wide range of synthetic this compound derivatives are still emerging, a wealth of information on the cytotoxicity of this compound and structurally related protoberberine alkaloids allows for a detailed comparative discussion.
Pitting Molecules Against Cancer: A Cytotoxic Showdown
The cytotoxic activity of a compound is a critical measure of its potential as an anticancer drug. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Recent studies have demonstrated the dose- and time-dependent cytotoxic effects of this compound on lung adenocarcinoma and breast cancer cells[1][2]. For instance, in A549 lung cancer cells, OPT exhibited significant cytotoxicity, a finding that has spurred further investigation into its therapeutic potential[1].
While data on synthetic derivatives of this compound is limited, extensive research on derivatives of the structurally similar protoberberine alkaloid, berberine, provides valuable insights into the potential for enhancing cytotoxic activity through chemical modification. The introduction of long carbon-chain alkyl groups at the C-13 position of berberine and palmatine has been shown to significantly increase their cytotoxicity across a range of human cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range[3][4]. This suggests that similar modifications to the this compound scaffold could yield derivatives with enhanced potency.
Here, we summarize the available cytotoxic data for this compound and representative synthetic derivatives of related protoberberine alkaloids to facilitate a comparative understanding.
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| This compound | A549 (Lung) | Not explicitly stated, but dose-dependent effects observed from 1.11 to 90 µM | [1] |
| H1299 (Lung) | Not explicitly stated, but dose-dependent effects observed from 1.11 to 90 µM | [1] | |
| Breast Cancer Cells | Attenuated proliferation and induced apoptosis | [2] | |
| 13-n-Hexylberberine | 7701QGY, SMMC7721, HepG2, CEM, CEM/VCR, KIII, Lewis | 0.02 ± 0.01 - 13.58 ± 2.84 | [3][4] |
| 13-n-Octylberberine | 7701QGY, SMMC7721, HepG2, CEM, CEM/VCR, KIII, Lewis | 0.02 ± 0.01 - 13.58 ± 2.84 | [3][4] |
| 13-n-Hexylpalmatine | 7701QGY, SMMC7721, HepG2, CEM, CEM/VCR, KIII, Lewis | 0.02 ± 0.01 - 13.58 ± 2.84 | [3][4] |
| 13-n-Octylpalmatine | 7701QGY, SMMC7721, HepG2, CEM, CEM/VCR, KIII, Lewis | 0.02 ± 0.01 (in SMMC7721) - 13.58 ± 2.84 | [3][4] |
The "How-To" of Cytotoxicity Testing: A Look at the Protocols
The reliability of cytotoxicity data hinges on the meticulous execution of experimental protocols. The most commonly employed assays for evaluating the cytotoxic effects of compounds like this compound and its derivatives are the MTT and CCK-8 assays.
Cell Viability Assessment using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow:
Figure 1. Workflow of the CCK-8 cytotoxicity assay.
Unveiling the Molecular Mechanisms: The PI3K/AKT Signaling Pathway
This compound has been shown to exert its anticancer effects by promoting apoptosis and protective autophagy in lung cancer cells through the inhibition of the PI3K/AKT signaling pathway[1][5]. This pathway is a critical regulator of cell survival, proliferation, and growth.
Signaling Cascade:
Figure 2. this compound's inhibition of the PI3K/AKT pathway.
Experimental Protocol: Western Blotting for PI3K/AKT Pathway Analysis
To investigate the effect of this compound and its derivatives on the PI3K/AKT pathway, Western blotting is a standard and powerful technique. This method allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of PI3K and AKT.
Western Blotting Workflow:
Figure 3. Key steps in the Western blotting protocol.
The Path Forward: Structure-Activity Relationships and Future Directions
The enhanced cytotoxicity observed in synthetic derivatives of berberine and palmatine underscores the potential for medicinal chemists to fine-tune the anticancer properties of this compound. Structure-activity relationship (SAR) studies on protoberberine alkaloids have indicated that modifications at various positions on the alkaloid scaffold can significantly impact their biological activity. For instance, the introduction of lipophilic groups can enhance cell membrane permeability, leading to increased intracellular concentrations and greater cytotoxicity[6].
Future research should focus on the rational design and synthesis of a library of this compound derivatives. A systematic exploration of substitutions at different positions of the this compound molecule, guided by computational modeling and SAR insights from related alkaloids, will be crucial. Direct comparative studies of these novel derivatives against this compound will be essential to identify candidates with superior cytotoxic profiles and improved therapeutic potential.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. ptglab.com [ptglab.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis and cytotoxicity evaluation of 13-n-alkyl berberine and palmatine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of the protoberberine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling Oxypalmatine's Power: A Comparative Guide to its Inhibition of the PI3K/AKT Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oxypalmatine's efficacy in inhibiting the PI3K/AKT signaling pathway, supported by experimental data. We delve into its performance against other known inhibitors and offer detailed experimental protocols for validation.
This compound (OPT), a natural alkaloid, has emerged as a promising candidate for cancer therapy through its targeted inhibition of the PI3K/AKT signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] Experimental evidence demonstrates that this compound effectively suppresses the proliferation of cancer cells and induces apoptosis by mitigating the activity of the PI3K/AKT pathway.[1][2]
Comparative Analysis of PI3K/AKT Pathway Inhibition
The inhibitory potential of this compound against the PI3K/AKT pathway has been substantiated in various cancer cell lines. Its efficacy, often quantified by the half-maximal inhibitory concentration (IC50), showcases its potential as a potent anti-cancer agent. To provide a clear comparison, the following table summarizes the IC50 values of this compound alongside other well-established PI3K/AKT pathway inhibitors.
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Key Findings |
| This compound | PI3K/AKT | A549 (Lung Cancer) | 10, 20, 40 (dose-dependent effects observed) | Significantly downregulated the expression levels of p-PI3K and p-AKT.[2] |
| This compound | PI3K/AKT | Breast Cancer Cells | Not explicitly stated, but effective in suppressing proliferation. | Demonstrated suppression of proliferation and induction of apoptosis through the PI3K/AKT pathway.[1] |
| Wortmannin | Pan-PI3K | Various | ~0.005 | A potent, irreversible inhibitor often used as a positive control. |
| LY294002 | Pan-PI3K | Various | ~1-20 | A reversible and specific PI3K inhibitor. |
| Alpelisib (BYL719) | PI3Kα | Breast Cancer | ~0.005 | An FDA-approved isoform-specific inhibitor for certain breast cancers.[5] |
| Buparlisib (BKM120) | Pan-PI3K | Various | ~0.5 | A pan-PI3K inhibitor that has been evaluated in numerous clinical trials.[5] |
| MK-2206 | Pan-Akt | Various | ~0.012-0.2 | An allosteric inhibitor of all three AKT isoforms.[6] |
Visualizing the Mechanism and Workflow
To better understand the molecular interactions and experimental processes, the following diagrams illustrate the PI3K/AKT signaling pathway and a typical workflow for validating its inhibition.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating PI3K/AKT pathway inhibition.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for key experiments.
Cell Culture and Drug Treatment
-
Cell Lines: Human lung adenocarcinoma (A549) and breast cancer cell lines are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and then diluted to the desired concentrations in the cell culture medium.
-
Treatment: Cells are seeded in plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, cells are treated with different concentrations of this compound.
-
Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group, and the IC50 value is calculated.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-PI3K, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using image analysis software (e.g., ImageJ), and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
The collective evidence strongly supports this compound as a potent inhibitor of the PI3K/AKT signaling pathway. Its ability to suppress cancer cell proliferation and induce apoptosis, as demonstrated through rigorous experimental validation, positions it as a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding for researchers to compare its efficacy and utilize established protocols to explore its therapeutic potential further. The molecular docking studies suggesting a direct interaction with key pathway components further warrant deeper investigation into its precise mechanism of action.[2][7]
References
- 1. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic biomarkers for response to PI3K inhibition in basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxypalmatine-Induced Apoptosis and Autophagy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxypalmatine's effects on apoptosis and autophagy in cancer cells with those of other natural compounds. The information is compiled from recent studies to facilitate the replication of key findings and to offer a basis for further research and development.
Comparative Analysis of Bioactive Compounds
This compound, a protoberberine alkaloid, has demonstrated significant anti-cancer activity by inducing both apoptosis and protective autophagy in various cancer cell lines.[1][2] Its efficacy is often compared with other natural compounds that exhibit similar mechanisms of action. This section presents a comparative summary of the cytotoxic and pro-apoptotic effects of this compound and selected alternatives.
Table 1: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound and alternative compounds in various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and cell lines used across different studies.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| This compound | A549 | Lung Adenocarcinoma | 17.42 | 24 |
| H1299 | Lung Adenocarcinoma | 25.48 | 24 | |
| H1975 | Lung Adenocarcinoma | 15.36 | 24 | |
| PC9 | Lung Adenocarcinoma | 20.10 | 24 | |
| Naringenin | H1299 | Non-Small Cell Lung | 330.7 | 24 |
| A549 | Non-Small Cell Lung | 400.4 | 24 | |
| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | 48 |
| Tca8113 | Tongue Carcinoma | 218.52 ± 18.71 | 48 | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | |
| HeLa | Cervical Cancer | 245.18 ± 17.33 | 48 | |
| Tetrandrine | PC-3 | Prostate Cancer | 2.62 - 8.03 (range in 11 cell lines) | 48 |
| 786-O | Renal Cancer | " | 48 | |
| PANC-1 | Pancreatic Cancer | " | 48 |
Data for this compound was extracted from a study on lung adenocarcinoma cells.[3] Data for Naringenin was obtained from a study on non-small cell lung cancer cells.[4] Berberine IC50 values are from a study on multiple cancer cell lines.[5][6] Tetrandrine's IC50 range is reported from a study across eleven different tumor cell lines.[7]
Table 2: Comparative Effects on Apoptosis and Autophagy Markers
The induction of apoptosis and autophagy is characterized by changes in the expression of specific marker proteins. This table compares the effects of this compound and alternative compounds on key apoptosis and autophagy regulatory proteins.
| Compound | Cell Line | Effect on Apoptosis Markers | Effect on Autophagy Markers |
| This compound | A549 | ↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2 | ↑ LC3-II/LC3-I ratio |
| Naringenin | H1299, A549 | ↑ Cleaved Apoptotic Proteins | ↑ LC3-II/LC3-I ratio, ↑ Beclin-1, ↓ p62 |
| Aloperine | H1299 | ↑ Cleaved PARP, ↑ Bax | ↑ LC3-II, ↑ SQSTM1 |
| Berberine | HCT-116, HepG2 | ↑ BAX, ↓ BCL-2 | ↑ LC3-II, ↑ Beclin-1, ↓ p62 |
| Tetrandrine | HSC-3 | ↑ Cleaved Caspase-3, -8, -9, ↑ Cleaved PARP | ↑ LC3-I and -II |
This compound data is from studies on lung cancer cells.[2][3] Naringenin data is from a study on non-small cell lung cancer cells.[8][9] Aloperine's effects were observed in non-small cell lung cancer cells.[10] Berberine's effects were noted in colon and liver cancer cells.[11][12] Tetrandrine's impact was studied in oral cancer cells.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study apoptosis and autophagy, based on the procedures described in the cited literature.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of the compounds.
-
Cell Seeding: Plate cells (e.g., A549, H1299) in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound at 0, 1.11, 3.33, 10, 30, 90 µM) for 24 or 48 hours.
-
Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and autophagy.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, LC3B, p62, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Autophagy Detection by Transmission Electron Microscopy (TEM)
TEM is used to visualize the formation of autophagosomes within the cells.
-
Cell Fixation: Fix the treated cells with 2.5% glutaraldehyde in phosphate buffer.
-
Post-fixation: Post-fix the cells with 1% osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the cells in a graded series of ethanol and embed in resin.
-
Sectioning and Staining: Cut ultrathin sections and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the sections under a transmission electron microscope to observe the presence of double-membraned autophagosomes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the study of this compound-induced apoptosis and autophagy.
Caption: this compound signaling pathway in cancer cells.
Caption: Workflow for studying apoptosis and autophagy.
Caption: Crosstalk between apoptosis and autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promotion of ROS-mediated apoptosis, G2/M arrest, and autophagy by naringenin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promotion of ROS-mediated apoptosis, G2/M arrest, and autophagy by naringenin in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aloperine Suppresses Cancer Progression by Interacting with VPS4A to Inhibit Autophagosome‐lysosome Fusion in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine-induced autophagic cell death by elevating GRP78 levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine induces autophagic cell death and mitochondrial apoptosis in liver cancer cells: the cellular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protoberberine Alkaloids in Cancer Therapy: Oxypalmatine and Its Congeners
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of oxypalmatine against other notable protoberberine alkaloids, including berberine, palmatine, jatrorrhizine, and columbamine. The information is supported by experimental data on their efficacy, mechanisms of action, and the signaling pathways they modulate.
Protoberberine alkaloids, a class of natural isoquinoline alkaloids, have garnered significant attention for their potential as anti-cancer agents. Among them, this compound is an emerging contender, while berberine has been more extensively studied. This guide synthesizes preclinical data to offer a comparative perspective on their therapeutic promise.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of protoberberine alkaloids have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the alkaloid and the cancer type.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Duration (hours) | Reference |
| This compound | A549 (Lung) | 17.42 | 24 | [1] |
| H1299 (Lung) | 25.48 | 24 | [1] | |
| H1975 (Lung) | 15.36 | 24 | [1] | |
| PC9 (Lung) | 20.10 | 24 | [1] | |
| A549 (Lung) | 3.747 | 48 | [1] | |
| H1299 (Lung) | 4.215 | 48 | [1] | |
| H1975 (Lung) | 3.811 | 48 | [1] | |
| PC9 (Lung) | 12.22 | 48 | [1] | |
| Berberine | HT-29 (Colorectal) | 34.6 | - | [2] |
| SW-480 (Colorectal) | 44.3 | - | [2] | |
| HCT-116 (Colorectal) | 32.1 | - | [2] | |
| BGC-823 (Gastric) | 24.16 | - | [2] | |
| SGC7901 (Gastric) | 48 | - | [3] | |
| Palmatine | T47D (Breast) | 5.126-5.805 µg/mL | - | [4] |
| MCF7 (Breast) | 5.126-5.805 µg/mL | - | [4] | |
| ZR-75-1 (Breast) | 5.126-5.805 µg/mL | - | [4] | |
| Jatrorrhizine | HCT-116 (Colorectal) | 6.75 ± 0.29 | 72 | [5][6] |
| HT-29 (Colorectal) | 5.29 ± 0.13 | 72 | [5][6] | |
| C8161 (Melanoma) | 47.4 ± 1.6 | - | [7] | |
| Columbamine | HCT116 (Colon) | 10-50 (inhibits proliferation) | 24-72 | [8] |
| SW480 (Colon) | 10-50 (inhibits proliferation) | 24-72 | [8] | |
| LoVo (Colon) | 10-50 (inhibits proliferation) | 24-72 | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and measurement techniques across different studies.
Mechanisms of Action and Signaling Pathways
Protoberberine alkaloids exert their anti-cancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.
This compound
This compound has been shown to induce apoptosis and protective autophagy in lung cancer cells.[1][9] Its primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway.[1][10][11] By downregulating the phosphorylation of PI3K and AKT, this compound suppresses cancer cell proliferation and promotes programmed cell death.[1][10]
Caption: this compound inhibits the PI3K/AKT pathway, leading to decreased proliferation and increased apoptosis.
Berberine
Berberine, the most extensively studied protoberberine alkaloid, modulates multiple signaling pathways. It is known to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[12][13][14] Key pathways affected by berberine include:
-
PI3K/AKT/mTOR Pathway: Berberine suppresses this critical survival pathway, leading to reduced cell growth and proliferation.[13][15]
-
MAPK/ERK Pathway: Inhibition of this pathway by berberine contributes to its anti-proliferative effects.[16]
-
Wnt/β-catenin Pathway: Berberine has been shown to inhibit this pathway, which is often dysregulated in cancer.[15][16]
-
AMPK Activation: Berberine can activate AMP-activated protein kinase (AMPK), a key energy sensor, which in turn can inhibit mTOR and suppress cancer cell growth.[17]
Caption: Berberine inhibits multiple signaling pathways to suppress cancer cell growth.
Palmatine
Palmatine has demonstrated cytotoxic effects against various cancer cell lines, including breast and rhabdomyosarcoma.[4][16][18] It can induce apoptosis and inhibit cell proliferation.[4][19] In some instances, palmatine and its derivatives have shown more potent activity than berberine.[16] For example, 13-n-octyl palmatine displayed a remarkably low IC50 value of 0.02 µM against the SMMC7721 human hepatoma cell line.[16] Palmatine has also been shown to attenuate metastatic lung colonization of triple-negative breast cancer cells.[20]
Jatrorrhizine
Jatrorrhizine has been shown to inhibit the proliferation and metastasis of colorectal carcinoma.[5][6] Its anti-cancer mechanism involves the inhibition of the Wnt/β-catenin signaling pathway and the suppression of epithelial-mesenchymal transition (EMT).[5] It can also induce cell cycle arrest.[7] More recent studies suggest that jatrorrhizine may also inhibit colorectal cancer growth through the regulation of ferroptosis-related genes.[21]
Columbamine
Columbamine has been identified as an effective anti-cancer compound, particularly against colon cancer.[22][23] It significantly inhibits the proliferation, migration, and invasion of colon cancer cells while promoting apoptosis.[22][23] The primary mechanism of action for columbamine is the abolishment of the Wnt/β-catenin signaling pathway in a dose-dependent manner.[22][23]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the anti-cancer effects of protoberberine alkaloids.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the protoberberine alkaloid for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Methodology:
-
Cells are treated with the alkaloid for a designated time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Methodology:
-
Cells are treated with the alkaloid, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-AKT, β-catenin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target protein.
-
Caption: A typical experimental workflow for evaluating the anticancer effects of protoberberine alkaloids in vitro.
Conclusion
This compound and other protoberberine alkaloids, including the well-documented berberine and the promising palmatine, jatrorrhizine, and columbamine, represent a valuable source of potential anti-cancer drug candidates. While they share some common mechanisms, such as the induction of apoptosis and inhibition of key cancer-related signaling pathways, there are also important differences in their potency and specific molecular targets. This compound's targeted inhibition of the PI3K/AKT pathway highlights its potential as a specific therapeutic agent. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic potential of these compounds and to guide the development of novel cancer therapies.
References
- 1. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrorrhizine hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Berberine as a Potential Anticancer Agent: A Comprehensive Review [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palmatine Attenuates Metastatic Lung Colonization of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-throughput sequencing reveals Jatrorrhizine inhibits colorectal cancer growth by ferroptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Oxypalmatine: A Procedural Guide
I. Characterization and Segregation of Oxypalmatine Waste
The initial step in proper waste management is to characterize the waste stream. This compound, a bioactive alkaloid, should be treated as a hazardous chemical waste. All materials that have come into contact with this compound, including unused product, contaminated personal protective equipment (PPE), and experimental apparatus, must be disposed of as hazardous waste.
Key Disposal Considerations for this compound:
| Property | Guideline | Citation |
| Physical State | Segregate solid and liquid waste streams. | [1] |
| Chemical Compatibility | Store separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions. | [2] |
| Contaminated Materials | All items such as gloves, absorbent paper, and pipette tips contaminated with this compound should be considered hazardous waste. | [3] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Collection and Container Selection:
-
Solid Waste: Dispose of solid this compound in its original container whenever possible.[1] If the original container is not available or compromised, use a clearly labeled, leak-proof container compatible with the chemical. For lab trash contaminated with this compound, such as gloves and wipes, double-bag the waste in clear plastic bags.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and screw-capped container.[1] Avoid using containers with corks or parafilm seals.[1]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container labeled "Chemo Sharps" or as otherwise specified by your institution's guidelines.[3]
2. Labeling and Documentation:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4]
-
Maintain a log of the waste generated, including the quantity and date.
3. Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA).[2]
-
Ensure all waste containers are kept closed except when adding waste.[1][4]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[1]
4. Disposal Request and Pickup:
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[1]
-
Ensure that waste is collected within the time limits specified by your institution and local regulations, typically within 90 days of the accumulation start date.[1]
III. Experimental Protocol for Waste Handling
This protocol details the methodology for safely handling this compound waste during laboratory procedures.
Objective: To safely collect and prepare this compound waste for disposal.
Materials:
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
-
Designated hazardous waste containers (solid, liquid, sharps).
-
Hazardous waste labels.
-
Secondary containment trays.
Procedure:
-
Don PPE: Before handling this compound or its waste, put on all required PPE.
-
Segregate Waste at the Source: During your experiment, have separate, clearly labeled waste containers for solid, liquid, and sharp this compound waste.
-
Solid Waste Collection: Place all contaminated solid materials (e.g., weighing paper, gloves, pipette tips) directly into the designated solid hazardous waste container.
-
Liquid Waste Collection: Collect all aqueous and solvent solutions containing this compound in a designated liquid hazardous waste container. Use a funnel to prevent spills. Do not mix incompatible waste streams.
-
Secure Containers: After each addition of waste, securely close the container lid.
-
Decontamination: Decontaminate the exterior of the waste containers and the work area with an appropriate solvent.
-
Storage: Place the sealed and labeled waste containers in the designated SAA within a secondary containment tray.
-
Documentation: Record the type and amount of waste added to the container in a logbook.
-
Request Pickup: Once the container is full or nearing its time limit, follow your institution's procedure to request a pickup from EH&S.
IV. Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: The information provided is based on general hazardous waste disposal guidelines. It is imperative to consult your institution's specific safety protocols and local regulations, and to contact your Environmental Health & Safety department for guidance on the disposal of this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Oxypalmatine
Essential Safety and Handling Guide for Oxypalmatine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this compound in the public domain, the following protocols are based on best practices for handling potent bioactive alkaloids and cytotoxic compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, eye contact, or ingestion. The recommended PPE for handling this compound is summarized below.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., Nitrile) | To prevent skin contact. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or dust. |
| Lab Coat | Full-length, cuffed sleeves | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of powder or aerosols. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed. Storage recommendations are -20°C for powder (up to 3 years) and in solvent at -80°C (for up to 1 year).[1]
2. Preparation and Handling:
-
All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
3. Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, follow your institution's hazardous material spill response protocol.
Immediate Safety Measures in Case of Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move to fresh air. Seek medical attention if breathing is difficult. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
This compound and any contaminated materials should be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, containers) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.[3]
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]
Visual Protocols
To further clarify the operational and safety procedures, the following diagrams illustrate the recommended workflows.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Immediate response protocol for accidental exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
